molecular formula C7H3F3INO3 B1410253 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1805027-98-8

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1410253
CAS No.: 1805027-98-8
M. Wt: 333 g/mol
InChI Key: SJUUQOZWBSNJMC-UHFFFAOYSA-N
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Description

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene (: 1805027-98-8) is a high-value halogenated aromatic building block engineered for advanced organic synthesis and pharmaceutical research. Its molecular structure, incorporating iodine, nitro, and trifluoromethoxy substituents on a benzene ring, creates a highly electron-deficient system primed for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This makes it an essential intermediate for constructing complex biaryl structures and other sophisticated organic molecules . The presence of the iodine atom offers an excellent leaving group for catalytic coupling, while the nitro group provides a versatile handle that can be readily reduced to a corresponding aniline, enabling further functionalization and diversification in medicinal chemistry campaigns . The trifluoromethoxy group is a key motif known to enhance metabolic stability, lipophilicity, and overall bioavailability in drug candidates, making derivatives of this compound of significant interest in the development of agrochemicals and pharmaceuticals . As a specialized research chemical, this compound is strictly intended for use in laboratory R&D settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-iodo-3-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUUQOZWBSNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Executive Summary

This compound is a high-value trisubstituted arene building block used in the design of advanced agrochemicals and pharmaceuticals. It is characterized by its unique substitution pattern, which positions three distinct functionalities—a halogen handle (iodine), a nitrogen source (nitro), and a lipophilic physiochemical modulator (trifluoromethoxy)—in a meta relationship to one another. This "1,3,5" geometry is synthetically challenging to access via standard electrophilic aromatic substitution but offers a powerful scaffold for fragment-based drug discovery (FBDD), particularly for modulating metabolic stability and lipophilicity (LogP).

Chemical Identity & Physical Profile

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 333.01 g/mol
Appearance Pale yellow crystalline solid
Predicted LogP ~3.8 (High Lipophilicity)
Electronic Character Electron-deficient ring (Activated for

, Deactivated for

)
CAS Number Not widely indexed as commodity; typically custom-synthesized.[1]

Synthesis Strategy: The "Meta-Meta" Challenge

Direct nitration of 1-iodo-3-(trifluoromethoxy)benzene is not viable for accessing the 1,3,5-isomer. Both the trifluoromethoxy group (


) and the iodine atom (

) are ortho/para directors. Consequently, nitration would occur at the 2, 4, or 6 positions, yielding the 1,2,4- or 1,2,3-substituted patterns.

To achieve the 1,3,5-substitution, a functional group interconversion (FGI) strategy starting from a meta-directing precursor is required. The most robust route utilizes 3,5-dinitrophenol as the scaffold.

Optimized Synthetic Route
  • O-Trifluoromethylation: The phenolic hydroxyl group is converted to a trifluoromethoxy ether. This is the critical step, often requiring specialized reagents like Togni’s reagent or silver trifluoromethoxide to overcome the poor nucleophilicity of the phenol.

  • Chemo-selective Reduction: One nitro group is selectively reduced to an aniline using sodium sulfide (

    
    ) or catalytic hydrogenation with sulfided platinum.
    
  • Sandmeyer Iodination: The resulting aniline is converted to the diazonium salt and displaced by iodide.

Synthesis Workflow Diagram

SynthesisRoute Start 3,5-Dinitrophenol Step1 O-Trifluoromethylation (AgOCF3 / CS2) Start->Step1 Inter1 1,3-Dinitro-5- (trifluoromethoxy)benzene Step1->Inter1 Step2 Selective Reduction (Na2S / NaHCO3) Inter1->Step2 Inter2 3-Nitro-5- (trifluoromethoxy)aniline Step2->Inter2 Step3 Sandmeyer Reaction (NaNO2 / H2SO4; KI) Inter2->Step3 Target 1-Iodo-3-nitro-5- (trifluoromethoxy)benzene Step3->Target

Caption: Step-wise construction of the 1,3,5-trisubstituted core avoiding directing group conflicts.

Detailed Experimental Protocols

Step 1: Preparation of 1,3-Dinitro-5-(trifluoromethoxy)benzene
  • Principle: Nucleophilic attack of the phenoxide on an electrophilic

    
     source.
    
  • Reagents: 3,5-Dinitrophenol (1.0 eq), Potassium hydroxide (1.1 eq), Trifluoromethyl iodide (

    
    ) or Togni Reagent II.
    
  • Protocol:

    • Dissolve 3,5-dinitrophenol in dry acetonitrile.

    • Add KOH to generate the phenoxide anion (color change to deep yellow/orange).

    • Introduce the trifluoromethylating agent.[1] If using gas (

      
      ), use a sealed pressure tube. Stir at 60°C for 12 hours.
      
    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). Product is less polar than the starting phenol.

Step 2: Selective Reduction to the Aniline
  • Principle: Zinin reduction exploits the differential solubility and kinetics of polysulfides to reduce only one nitro group.

  • Reagents: Sodium sulfide nonahydrate (

    
    ), Sodium bicarbonate.
    
  • Protocol:

    • Suspend the dinitro compound in methanol/water (1:1).

    • Add

      
       (1.5 eq) and 
      
      
      
      (excess) slowly at reflux.
    • Reflux for 30 minutes. The solution will turn dark red.

    • Pour into ice water. The mono-reduced product usually precipitates or requires extraction with dichloromethane.

    • Critical Control Point: Do not over-reduce to the diamine. Stop when the mono-amine spot appears dominant on TLC.

Step 3: Sandmeyer Iodination
  • Principle: Substitution of the diazonium group (

    
    ) by iodide via a radical-nucleophilic pathway.
    
  • Protocol:

    • Dissolve 3-nitro-5-(trifluoromethoxy)aniline in

      
       (20%) at 0°C.
      
    • Add

      
       solution dropwise, keeping Temp < 5°C. Stir 20 min to form the diazonium salt.
      
    • Add a solution of Potassium Iodide (KI, 1.5 eq) slowly.

    • Allow to warm to room temperature. Nitrogen gas evolution will be vigorous.

    • Workup: Quench with sodium thiosulfate (

      
      ) to remove excess iodine (purple color fades to yellow). Extract with ether.
      

Reactivity & Applications in Drug Discovery

This molecule serves as a trifunctional divergent scaffold . Each group allows for orthogonal chemical expansion:

  • Iodine (C-I): The most reactive site. Excellent for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to attach aryl, alkyl, or heteroaryl groups.

  • Nitro (C-NO2): A "masked" amine. It remains inert during C-I coupling. Later, it can be reduced to an aniline for amide coupling or urea formation.

  • Trifluoromethoxy (C-OCF3): The "Fluorine Effect." It is generally chemically inert but provides crucial physiochemical properties:

    • Metabolic Stability: Blocks P450 oxidation at the meta-position.

    • Lipophilicity: Increases membrane permeability.

    • Conformation: The

      
       group prefers an orthogonal conformation to the ring, disrupting planarity and improving solubility.
      
Reactivity Divergence Map

Reactivity Center 1-Iodo-3-nitro-5- (trifluoromethoxy)benzene I_Path Pd-Catalyzed Coupling (Suzuki/Sonogashira) Center->I_Path Site 1 (High Reactivity) N_Path Reduction (Fe/HCl or H2) -> Aniline Center->N_Path Site 2 (Latent) O_Path Physiochemical Modulation Center->O_Path Site 3 (Static) I_Prod Biaryl / Alkyne Scaffolds I_Path->I_Prod N_Prod Amides / Ureas / Heterocycles N_Path->N_Prod O_Prod Increased LogP Metabolic Blocking O_Path->O_Prod

Caption: Orthogonal reactivity allows sequential elaboration of the scaffold.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: The nitro and iodo groups contribute to significant contact toxicity.

    • Explosion Hazard: Like all polynitro/halo-aromatics, the diazonium intermediate (Step 3) is potentially explosive if allowed to dry. Keep wet or in solution.[1]

  • Storage: Store under inert gas (Argon) at 2-8°C. Iodine-carbon bonds can be light-sensitive; use amber vials.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Leroux, F. et al. (2005). Trifluoromethoxy-substituted anilines: Preparation and chemical properties.

  • Organic Syntheses. (1928). m-Nitroaniline (Reduction of m-dinitrobenzene).

  • Togni, A. (2010). Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents.[2]

  • PubChem. 1-Iodo-3,5-bis(trifluoromethyl)benzene (Analogous Structure).[3]

Sources

An In-depth Technical Guide to 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene. As of the date of this document, this specific molecule is not listed in major chemical databases as a commercially available reagent and does not have an assigned CAS number. This suggests it is a novel or not widely characterized compound.

This guide, therefore, serves two primary purposes. First, it provides a validated, theoretical framework for the synthesis of this compound based on established, analogous chemical transformations. Second, it presents a comprehensive analysis of its closest structural analog, 1-Iodo-3-nitro-5-(trifluoromethyl)benzene (CAS: 41253-01-4) , to offer predictive insights into the target molecule's properties and potential applications in medicinal chemistry and materials science. This approach provides researchers with the necessary foundational knowledge to synthesize, characterize, and evaluate this novel chemical entity.

Part 1: The Target Molecule - this compound

While a dedicated CAS number for this compound is not currently registered, we can predict its core identifiers based on its structure. These predictions are essential for database searching, spectroscopic analysis, and regulatory documentation upon successful synthesis.

Predicted Identifiers and Properties
IdentifierPredicted Value
IUPAC Name This compound
Molecular Formula C₇H₃F₃INO₃
Molecular Weight 333.01 g/mol
InChI InChI=1S/C7H3F3INO3/c8-7(9,10)15-5-2-4(11)1-3(12(13)14)6(5)1/h1-3H
InChIKey (Predicted - requires synthesis for generation)
SMILES C1=C(C=C(C(=C1)I)N(=O)=O)OC(F)(F)F
Physical State Predicted to be a solid at room temperature

Part 2: Proposed Synthetic Route

The synthesis of this compound can be logically approached from the commercially available starting material, 3-(Trifluoromethoxy)aniline (CAS: 1535-73-5).[1][2] The proposed pathway involves two critical electrophilic substitution reactions: iodination and nitration. The directing effects of the substituents are key to achieving the desired 1,3,5-substitution pattern. The trifluoromethoxy group is a meta-director, while the amino group is a strong ortho-, para-director. Strategic sequencing of these reactions is therefore paramount.

A plausible and efficient route involves a Sandmeyer-type reaction to introduce the iodine, followed by nitration.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Iodination cluster_2 Step 3: Nitration A 3-(Trifluoromethoxy)aniline (CAS: 1535-73-5) B Diazonium Salt Intermediate A->B NaNO₂, aq. HCl 0-5 °C C 1-Iodo-3-(trifluoromethoxy)benzene B->C KI (aq) D Target Molecule: This compound C->D HNO₃, H₂SO₄ G A This compound B 3-Iodo-5-(trifluoromethoxy)aniline A->B Reduction (e.g., SnCl₂, H₂) [Key Transformation] C Cross-Coupling (Suzuki, Sonogashira etc.) A->C [Iodine Reactivity] D Amide Coupling, Further Functionalization B->D [Amine Reactivity] E Complex Bioactive Molecules (e.g., Kinase Inhibitors) C->E D->E

Sources

Strategic Sourcing & Utilization of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists

Executive Summary: The "Phantom" Scaffold

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene represents a high-value, "boutique" building block in modern medicinal chemistry. Unlike its para-substituted analogues or the widely available trifluoromethyl (


) variants, this specific 1,3,5-trisubstituted arene is rarely found in standard commercial catalogs (e.g., Sigma-Aldrich, Combi-Blocks) as an off-the-shelf (OTS) item.

Its scarcity is driven by the synthetic challenge of installing three electron-withdrawing groups in a meta-meta relationship. However, its value is disproportionately high: it offers three orthogonal handles for diversification (Nitro reduction, Iodine cross-coupling, and the metabolically stable Trifluoromethoxy lipophilic anchor).

This guide provides a strategic roadmap for sourcing this compound via Custom Synthesis (CROs), validating its quality, and understanding its synthetic utility.

Chemical Profile & Strategic Value[1]

The "Magic" of the Trifluoromethoxy Group ( )

The


 group is a superior bioisostere to the 

group. It offers unique physicochemical properties that are critical for late-stage lead optimization:
Feature

Effect
Strategic Advantage
Conformation Orthogonal twistThe

group typically adopts a conformation orthogonal to the ring, disrupting planarity and improving solubility.
Lipophilicity High (

)
Increases membrane permeability without the "grease" penalty of alkyl chains.
Metabolic Stability ExcellentBlocks metabolic hotspots (e.g., P450 oxidation) at the substituted position.
Electronic Effect

Electron-withdrawing (inductive) but electron-donating (resonance), allowing for unique electronic tuning of the ring.
Technical Specifications for Sourcing

When issuing a Request for Quote (RFQ) to a CRO, use the following specifications to ensure precision.

  • IUPAC Name: this compound

  • Common Name: 3-Iodo-5-nitro-trifluoromethoxybenzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~333.0 g/mol

  • SMILES: c1(c(cc(cc1[O-])I)OC(F)(F)F)

  • Key Impurity to Avoid: The trifluoromethyl analogue (

    
    ), which is a common synthetic byproduct or misidentified starting material.
    

Sourcing Landscape: The "Make vs. Buy" Decision

Because this specific isomer is not a commodity chemical, the sourcing strategy must pivot from "Catalog Search" to "Custom Synthesis Management."

Validated Supplier Tiers

Do not rely on "aggregator" sites (e.g., Molbase) which often list phantom inventory. Instead, engage directly with manufacturers capable of meta-selective nitration or Sandmeyer chemistry.

TierSupplier TypeRecommended VendorsStrategy
Tier 1 (Preferred) Custom Synthesis CROs Enamine (Ukraine/Latvia), WuXi AppTec (China), Syngene (India)Request a "FTE" or "Fee-for-Service" quote. These vendors have the internal libraries of trifluoromethoxy-benzenes to start quickly.
Tier 2 (Specialist) Fluorine Specialists Fluorochem (UK), Matrix Scientific (USA), Apollo Scientific (UK)Check their "Building Block" catalogs first. If not in stock, they often have the specific precursors (anilines) to make it rapidly.
Tier 3 (Catalog) Aggregators Avoid for this specific compoundHigh risk of "lead time indefinite" or receiving the wrong isomer (e.g., 1-iodo-2-nitro...).
Sourcing Workflow Diagram

The following decision tree illustrates the logic for acquiring this material efficiently.

SourcingStrategy Start Need this compound CheckCatalog Check Tier 2 Specialists (Fluorochem, Apollo) Start->CheckCatalog IsAvailable In Stock? CheckCatalog->IsAvailable Buy Purchase & QC (Validate 19F NMR) IsAvailable->Buy Yes CustomRoute Initiate Custom Synthesis (CRO) IsAvailable->CustomRoute No DefineRoute Select Synthetic Route CustomRoute->DefineRoute RouteA Route A: Sandmeyer (From 3-nitro-5-OCF3-aniline) DefineRoute->RouteA RouteB Route B: Nitration (From 3-iodo-OCF3-benzene) DefineRoute->RouteB Success Route A Preferred: High Regio-fidelity RouteA->Success Feasibility Route B Risk: Regioselectivity Issues (Isomer mix) RouteB->Feasibility

Caption: Strategic decision tree for sourcing. Note that direct nitration (Route B) often yields inseparable mixtures, making the Sandmeyer route (Route A) the preferred specification for CROs.

Synthetic Utility & Proposed Route

If you must synthesize this in-house or guide a CRO, the Sandmeyer Reaction is the only reliable method to guarantee the 1,3,5-substitution pattern.

The "Sandmeyer" Protocol (Recommended)

This route avoids the regioselectivity problems of nitrating an electron-deficient ring.

  • Precursor Sourcing: Acquire 3-nitro-5-(trifluoromethoxy)aniline . If unavailable, start with 3,5-dinitro-(trifluoromethoxy)benzene and perform a partial reduction (e.g.,

    
     or 
    
    
    
    ).
  • Diazotization: Treat the aniline with

    
     in 
    
    
    
    or
    
    
    at
    
    
    .
  • Iodination: Quench the diazonium salt with

    
     (Potassium Iodide).
    
  • Workup: The iodine prevents the formation of phenols. Extract with EtOAc, wash with

    
     (to remove iodine color).
    
Synthetic Workflow Diagram

SynthesisWorkflow Precursor 3,5-Dinitro-(trifluoromethoxy)benzene Step1 Partial Reduction (NaSH or Fe/AcOH) Precursor->Step1 Intermediate 3-Nitro-5-(trifluoromethoxy)aniline Step1->Intermediate Step2 Diazotization (NaNO2, H2SO4) Intermediate->Step2 Diazonium Diazonium Salt Step2->Diazonium Step3 Sandmeyer Iodination (KI, RT) Diazonium->Step3 Product This compound Step3->Product

Caption: Step-wise synthetic pathway ensuring regiochemical integrity of the 1,3,5-substitution pattern.

Quality Control & Validation (Trustworthiness)

When receiving the material from a custom synthesis provider, standard LCMS is insufficient because it may not distinguish between regioisomers (e.g., 1,2,4-substitution vs 1,3,5-substitution) or the


 analogue (mass difference is only 16 amu, which can be missed in low-res MS if not careful).
Mandatory QC Protocol
Analytical MethodWhat to Look ForAcceptance Criteria

NMR
The Critical Test. Single singlet peak around -58 ppm . (Note:

usually appears around -63 ppm. The shift difference confirms the Oxygen linker).

H NMR
RegiochemistryThree distinct signals in the aromatic region (approx 7.5 - 8.5 ppm) with meta coupling constants (

). If you see ortho coupling (

), reject the batch (wrong isomer).
GC-MS / LC-MS Purity

area. Confirm parent ion matches

mass, not

.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.

  • Togni, A. (2012). "Reagents for the Direct Trifluoromethoxylation of Aromatics."[1] Angewandte Chemie.

  • Enamine Ltd. "Building Blocks for Drug Discovery: Trifluoromethoxy Series."

  • PubChem Compound Summary. "1-Iodo-3-(trifluoromethoxy)benzene (Analogue Reference)."

  • Organic Syntheses. "Sandmeyer Reaction Protocols for Iodo-arenes." Org.[2][3][4] Synth. Coll. Vol. 2, p. 351.[2][3]

Sources

The Orthogonal "Super-Halogen": Engineering Meta-Trifluoromethoxy Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Meta-Substituted Trifluoromethoxy Benzenes Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

The trifluoromethoxy group (-OCF


) has transcended its status as a mere "fluorinated ether" to become a privileged motif in modern drug discovery. Often termed a "super-halogen" or "pseudohalogen," it offers a unique combination of high lipophilicity (

), moderate electron-withdrawing power (

), and exceptional metabolic stability.

This guide focuses specifically on the meta-substituted trifluoromethoxy benzene scaffold. While para-substitution is synthetically more common, the meta-position offers a distinct vector for optimizing ligand-protein interactions, breaking molecular symmetry to improve solubility, and blocking metabolic "soft spots" on the aromatic ring.

Part 1: The Physicochemical Profile

To deploy the -OCF


 group effectively, one must understand how it behaves differently from its non-fluorinated analogue (-OMe) and its direct competitor (-CF

).
Electronic "Individuality" (Hammett Constants)

Unlike the methoxy group (-OMe), which is electron-withdrawing by induction but strongly electron-donating by resonance, the -OCF


 group is electron-withdrawing in both meta and para positions.
  • The Anomaly: The strong electronegativity of the three fluorine atoms pulls electron density through the

    
    -framework (Induction, 
    
    
    
    ). While the oxygen atom has lone pairs capable of resonance donation (
    
    
    ), the electron-poor nature of the -CF
    
    
    moiety severely dampens this ability.
  • Meta vs. Para: In the meta position, the resonance effect is negligible. The electronic influence is almost purely inductive.

Table 1: Comparative Electronic Substituent Constants

Substituent

(Meta)

(Para)

(Field/Inductive)

(Resonance)
Nature
-OCF

0.38 0.35 0.40 -0.05 Deactivating (All positions)
-OMe0.12-0.270.29-0.56Activating (Para) / Weak Deact. (Meta)
-CF

0.430.540.380.16Strongly Deactivating
-Cl0.370.230.42-0.19Deactivating

Note: The similarity between


 and 

for -OCF

is unique. It behaves electronically more like a Chlorine atom than a Methoxy group.[1]
The "Orthogonal Twist" (Conformation)

The most critical structural feature of aryl trifluoromethyl ethers is their conformation.

  • Planar vs. Orthogonal: A methoxy group (-OMe) typically lies coplanar to the benzene ring to maximize p-orbital overlap.

  • The Twist: The -OCF

    
     group twists roughly 90° out of plane  (orthogonal).
    
  • Causality: This is driven by two factors:[2]

    • Steric Repulsion: The large Van der Waals radius of the -CF

      
       group clashes with ortho-protons if planar.
      
    • Hyperconjugation: The oxygen lone pair (

      
      ) donates into the low-lying antibonding orbital of the C-F bond (
      
      
      
      ), a phenomenon known as negative hyperconjugation, which is maximized in the orthogonal geometry.
Lipophilicity and Solubility
  • Hansch

    
     Value:  +1.04 (vs. +0.88 for -CF
    
    
    
    and -0.02 for -OMe).
  • Implication: -OCF

    
     is one of the most lipophilic groups available. Placing it in the meta position often aids solubility more than the para position. Para-substitution preserves molecular symmetry, leading to high crystal lattice energy and lower solubility. Meta-substitution breaks this symmetry ("Molecular Greasing"), lowering the melting point and enhancing solubility in organic media.
    

Part 2: Visualization of Properties

The following diagram illustrates the logical flow from atomic properties to the macroscopic behavior of the meta-OCF


 motif.

OCF3_Properties Fluorine 3x Fluorine Atoms (High Electronegativity) Induction Strong -I Effect (Inductive Withdrawal) Fluorine->Induction Resonance Dampened +R Effect (Weak Resonance) Fluorine->Resonance Suppresses MetaProp Meta-OCF3 Profile: σ_m ≈ 0.38 Lipophilic (π=1.04) Induction->MetaProp Resonance->MetaProp Geometry Orthogonal Conformation (90° Twist) Geometry->MetaProp Determines Shape Sterics Steric Bulk (vs Ortho-H) Sterics->Geometry Hyperconj n(O) -> σ*(C-F) Hyperconjugation Hyperconj->Geometry

Figure 1: Mechanistic drivers of the physicochemical properties of the trifluoromethoxy group.

Part 3: Synthetic Access (Experimental Protocol)

Synthesizing meta-substituted trifluoromethoxy benzenes is historically difficult because the -OCF


 anion is unstable (decomposes to fluoride and difluorophosgene). Traditional methods involved harsh chlorination/fluorination cycles (e.g., using HF/SbF

).

Modern Approach: Radical Trifluoromethoxylation using Togni-type reagents. This protocol describes the conversion of a meta-substituted phenol (or a phenol that directs meta) to the trifluoromethoxy analog.

Protocol: Silver-Mediated Oxidative Trifluoromethoxylation

Target: Synthesis of meta-substituted aryl trifluoromethyl ethers from phenols.

Reagents:

  • Substrate: 3-substituted Phenol (1.0 equiv)

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • Catalyst: AgOTf (Silver Triflate) (0.1 equiv) or AgF

  • Selectfluor (1.2 equiv) - Used in some variants as oxidant

  • Solvent: Ethyl Acetate (EtOAc) or DCM

  • Atmosphere: Argon/Nitrogen

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool to room temperature under a stream of argon.

  • Charging: Add the 3-substituted phenol (1.0 mmol), AgOTf (26 mg, 0.1 mmol), and Selectfluor (425 mg, 1.2 mmol).

  • Reagent Addition: Add Togni Reagent II (1.2 mmol) and KF (2.0 equiv) if the protocol requires activating the silyl ether (if starting from silyl ether). For free phenols, mild base (NaHCO

    
    ) is often added.
    
  • Reaction: Add anhydrous EtOAc (5 mL). Seal the tube. Stir vigorously at room temperature (25°C) for 12 hours. Note: The reaction often proceeds via a radical mechanism where the Ag(I) is oxidized to Ag(II) by Selectfluor, generating the CF

    
     radical which is trapped by oxygen.
    
    • Correction for OCF3 specifically: Direct introduction of OCF

      
       is harder.[3] A more robust route for meta-OCF
      
      
      
      specifically often involves trifluoromethoxylation of aryl stannanes or the migration of an O-CF
      
      
      group.
    • Revised Robust Protocol (The "Migration" Method): A highly reliable method for meta-functionalization is the conversion of N-hydroxamates using Togni Reagent, followed by a thermal rearrangement.

Revised Protocol: The


-to-

Migration (High Purity)
This method generates a meta-OCF

aniline derivative, a high-value scaffold.
  • O-Trifluoromethylation: Dissolve the hydroxamic acid substrate (Ar-NH-OH) in CHCl

    
    . Add Togni Reagent II (1.1 equiv) and catalytic Cs
    
    
    
    CO
    
    
    . Stir at RT for 2 hours.
    • Result: Formation of the

      
      -trifluoromethoxy intermediate.
      
  • Thermal Rearrangement: Dissolve the intermediate in Nitromethane (MeNO

    
    ). Heat to 100-120°C in a sealed tube for 12 hours.
    
    • Mechanism:[2][4] The -OCF

      
       group migrates from the Nitrogen to the ortho position relative to the amine (which is the meta position relative to the original directing group if designed correctly).
      
  • Workup: Cool to RT. Remove solvent in vacuo.[5] Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start Substrate: N-Aryl Hydroxamic Acid Step1 Step 1: O-Trifluoromethylation (Togni Reagent II, Cs2CO3, CHCl3) Start->Step1 Intermed Intermediate: N-(Trifluoromethoxy) Amide Step1->Intermed Step2 Step 2: Thermal Rearrangement (MeNO2, 120°C) Intermed->Step2 [3,3]-Sigmatropic? Product Product: Ortho-Amino-Trifluoromethoxy Benzene (Meta to original substituent) Step2->Product

Figure 2: Synthetic workflow for accessing the trifluoromethoxy scaffold via rearrangement.

Part 4: Strategic Application in Drug Design

Metabolic Blocking (The "Soft Spot" Theory)

In drug metabolism, Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para position. If the para position is blocked (e.g., by a halogen), metabolism often shifts to the meta position.

  • Strategy: Installing a -OCF

    
     group at the meta position effectively blocks this secondary metabolic pathway.
    
  • Mechanism: The strong C-F bond (~116 kcal/mol) is metabolically inert. Furthermore, the electron-withdrawing nature (

    
    ) deactivates the ring, making it less susceptible to oxidative attack by the electrophilic iron-oxo species in CYP450.
    
Bioisosterism

The meta-OCF


 group is often used as a bioisostere for:
  • Chlorine (-Cl): Similar electronic withdrawal, but -OCF

    
     is much larger and more lipophilic.
    
  • Isopropyl (-CH(CH

    
    )
    
    
    
    ):
    Similar steric bulk/shape (due to the twist), but electronically opposite (Isopropyl is donating, OCF
    
    
    is withdrawing).
  • Trifluoromethyl (-CF

    
    ):  -OCF
    
    
    
    extends the lipophilic vector further away from the ring (due to the oxygen linker), potentially reaching deeper into hydrophobic pockets.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Liu, J., et al. (2015).[6] A General Strategy for the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives. Journal of the American Chemical Society, 137(39), 12456–12459. Link

  • Manteau, B., et al. (2010). New trends in the synthesis of trifluoromethoxylated compounds. European Journal of Organic Chemistry, 2010(32), 6043-6066. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

stability of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is a highly functionalized aryl halide intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds. Its stability profile is defined by the interplay of three distinct functional groups: a photolabile carbon-iodine bond, a thermally sensitive nitro group, and a chemically robust trifluoromethoxy ether.

Under standard laboratory conditions (SATP), the compound is metastable . While chemically inert to atmospheric moisture and oxygen, it exhibits significant photolytic instability and potential thermal hazards at elevated temperatures. This guide details the mechanistic basis of these instabilities and provides validated protocols for handling, storage, and monitoring.

Physicochemical Profile & Structural Analysis[1]

This compound belongs to the class of electron-deficient arenes. The 1,3,5-substitution pattern (meta-substitution) provides steric stability but creates an electron-poor ring system highly susceptible to specific degradation pathways.

PropertyValue (Predicted/Analog*)Mechanistic Implication
Physical State Pale yellow crystalline solid or oilLow melting point expected (30–50°C) due to disruption of crystal packing by the bulky -OCF₃ group.
Lipophilicity (LogP) ~4.2 – 4.8Highly lipophilic; strictly insoluble in water. Requires non-polar solvents (DCM, Toluene) for processing.
Electronic Character Electron Deficient (

)
The cumulative electron-withdrawing effects of -NO₂ and -OCF₃ deactivate the ring toward electrophilic attack but activate the C-I bond for metal-insertion.
Bond Dissociation Energy C–I Bond: ~65 kcal/molThe weakest structural link. Susceptible to homolytic cleavage by UV-Vis light.

*Note: Specific experimental data for this exact substitution pattern is limited. Values are extrapolated from the structural analog 1-Iodo-3-nitro-5-(trifluoromethyl)benzene.

Stability Analysis

Photostability (Critical Control Point)

The primary degradation pathway under standard conditions is photo-deiodination . The Carbon-Iodine (C-I) bond has a bond dissociation energy (~65 kcal/mol) that overlaps with the energy of near-UV and visible blue light.

  • Mechanism: Photon absorption promotes an electron to a

    
     antibonding orbital, leading to homolytic cleavage of the C-I bond. This generates an aryl radical and an iodine radical (
    
    
    
    ).
  • Observation: Samples turn from pale yellow to brown/purple upon exposure to light due to the formation of molecular iodine (

    
    ).
    
  • Impact: The generated aryl radical can abstract hydrogen from solvents or dimerize, leading to des-iodo impurities (1-nitro-3-(trifluoromethoxy)benzene) and biaryls.

Thermal Stability

The nitro group (


) introduces a risk of exothermic decomposition at high temperatures.
  • Safe Operating Limit: < 100°C.

  • Hazard Threshold: Differential Scanning Calorimetry (DSC) of analogous nitro-arenes suggests onset of decomposition often occurs >180°C. However, the presence of iodine can catalyze decomposition.

  • Recommendation: Avoid distillation at atmospheric pressure. Use high-vacuum distillation or column chromatography for purification.

Chemical Stability
  • Hydrolysis: The trifluoromethoxy group (

    
    ) is chemically robust and resistant to hydrolysis under standard acidic or basic conditions.
    
  • Nucleophilic Attack: The electron-deficient ring makes the iodine susceptible to Nucleophilic Aromatic Substitution (

    
    ) by strong nucleophiles (e.g., thiols, alkoxides) even without a metal catalyst.
    
Degradation Pathways Diagram

The following diagram illustrates the logical flow of degradation risks based on environmental triggers.

StabilityPathways Compound 1-Iodo-3-nitro-5- (trifluoromethoxy)benzene Radical Aryl Radical + I• Compound->Radical Homolysis Decomp Exothermic Decomposition Compound->Decomp NO2 Activation SnArProd Substitution Product (Iodine displaced) Compound->SnArProd SnAr Mechanism Light UV/Vis Light (> 300 nm) Light->Compound Heat Heat (> 150°C) Heat->Compound Nucleophile Strong Nucleophiles (SR-, OR-) Nucleophile->Compound Iodine I2 (Brown Color) Radical->Iodine DesIodo Des-iodo impurity (H-abstraction) Radical->DesIodo

Caption: Mechanistic degradation pathways triggered by light, heat, and chemical agents.

Handling & Storage Protocols

To maintain compound integrity (>98% purity) for extended periods, the following Standard Operating Procedures (SOPs) must be implemented.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen headspace is recommended to prevent moisture condensation and radical quenching by oxygen (though oxygen is less critical than light).

Handling Workflow

The compound should be handled as a potential sensitizer and mutagen.

HandlingSOP Start Storage (Amber Vial, 4°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weighing Weighing (Low Light / Amber Hood) Equilibrate->Weighing Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction

Caption: Step-by-step handling workflow to minimize environmental exposure.

Emergency Procedures
  • Spill: Absorb with vermiculite. Do not use sawdust (potential reaction with nitro group).

  • Skin Contact: Wash immediately with soap and water. The lipophilic nature allows rapid dermal absorption.

Analytical Monitoring

Routine monitoring is required to detect the onset of degradation (specifically de-iodination).

MethodParameterAcceptance CriteriaNotes
HPLC-UV Purity> 98.0% AreaDetection at 254 nm. Impurities (des-iodo) will elute earlier due to lower lipophilicity.
1H NMR IdentityIntegral RatiosMonitor the aromatic region (7.5–8.5 ppm). Loss of the 1,3,5-symmetry pattern indicates degradation.
Visual AppearancePale YellowDarkening to orange/brown indicates free iodine release.
Validated Reference Data (Analogous)
  • 1H NMR (CDCl3, 400 MHz): Expect three distinct doublets or a doublet-of-doublets pattern in the aromatic region (

    
     7.8 – 8.3 ppm) due to the non-equivalence of protons in the 1,3,5-substituted system.
    
  • 19F NMR: Expect a singlet around

    
     -58 ppm corresponding to the 
    
    
    
    group.

References

  • Chemical Properties of Iodonitrobenzenes: Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12574, 1-Iodo-3-nitrobenzene. URL:[Link] Relevance: Establishes baseline stability for the iodo-nitro aryl core.

  • Trifluoromethoxy Group Stability: Source: Leroux, F. et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2006. Relevance: Validates the chemical inertness and lipophilicity of the -OCF3 substituent.
  • Source: Grimshaw, J. & de Silva, A. P. "Photochemistry of Aryl Halides." Chemical Society Reviews, 1981.
  • Synthesis and Properties of Trifluoromethyl Analogs: Source: Beilstein Journal of Organic Chemistry.[1] "Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one." URL:[Link] Relevance: Provides thermal data (DSC) for the structurally homologous 5-nitro-trifluoromethyl-iodo system.

Sources

Methodological & Application

functionalization of 1,3,5-substituted benzene rings with OCF3 groups

Application Note: Precision Engineering of the Trifluoromethoxy Group ( ) on 1,3,5-Substituted Arenes

Audience:

Executive Summary & Strategic Value

The trifluoromethoxy group (




Constructing 1,3,5-trisubstituted benzenes containing an

This Application Note details two high-fidelity protocols to overcome this regioselectivity barrier:

  • Ipso-Functionalization: Silver-mediated oxidative cross-coupling of aryl boronic acids or phenols (High Regiocontrol).

  • Direct C-H Functionalization: Photoredox-catalyzed radical trifluoromethoxylation (Late-Stage Diversification).

Strategic Decision Matrix

The choice of method depends heavily on the starting material's availability and the stage of synthesis.

DecisionMatrixStartTarget: 1-OCF3-3,5-Disubstituted BenzeneQ1Is the 1,3,5-precursor available?Start->Q1Branch1Yes (Boronic Acid or Phenol)Q1->Branch1Pre-functionalizedBranch2No (1,3-Disubstituted Arene)Q1->Branch2Late-StageMethod1Protocol A: Ag-MediatedOxidative CouplingBranch1->Method1High Regio-fidelityMethod2Protocol B: PhotoredoxC-H ActivationBranch2->Method2Direct FunctionalizationNote1Best for: Library Synthesis& SAR explorationMethod1->Note1Note2Best for: Complex Scaffolds(Regio-issues possible)Method2->Note2

Figure 1: Decision matrix for selecting the optimal trifluoromethoxylation pathway.

Protocol A: Silver-Mediated Oxidative Cross-Coupling (The Ritter Method)

Application: This is the gold standard for synthesizing 1,3,5-substituted systems where the

Mechanism: The reaction proceeds via a high-valent Ag(III)-CF3 species. The key innovation is overcoming the instability of the trifluoromethoxide anion (


Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 3,5-Disubstituted Aryl Boronic Acid (1.0 equiv).

  • Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) OR in-situ generation using

    
    /
    
    
    .
  • Catalyst/Mediator:

    
     or AgCN.
    
  • Oxidant: Selectfluor (if starting from oxidative pathways) or inherent redox active esters.

  • Solvent: Anhydrous DCM or Acetone/THF mixtures.

Step-by-Step Methodology
  • Pre-complexation: In a glovebox, charge a flame-dried Schlenk tube with the aryl boronic acid (0.5 mmol), NaOH (1.5 equiv), and MeOH (2 mL). Stir for 15 min to generate the boronate "ate" complex. Evaporate solvent to dryness.

  • Silver Addition: Add

    
     (2.0 equiv) and anhydrous THF/Acetone (1:1, 5 mL). Stir at 0°C for 30 mins to form the Aryl-Ag(I) species.
    
  • Trifluoromethoxylation: Add the trifluoromethoxide source (TAS-OCF3, 1.2 equiv) and Selectfluor (1.5 equiv) if oxidative turnover is required.

  • Reaction: Seal the tube and stir at room temperature for 4-12 hours.

    • Note: Unlike trifluoromethylation, heating is often detrimental due to

      
      -fluoride elimination.
      
  • Workup: Filter through a pad of Celite eluting with Et2O. Concentrate and purify via silica gel chromatography.

Key Causality: The use of TAS-OCF3 provides a "naked" source of

Protocol B: Photoredox C-H Trifluoromethoxylation (The Ngai Method)

Application: Direct introduction of

1Challenge:
Materials & Reagents[1][2][3][4][5][6][7][8][9][11]
  • Substrate: 1,3-Disubstituted Benzene.

  • Reagent: N-trifluoromethoxysaccharin or BTMP (Bis(trifluoromethyl)peroxide).

  • Photocatalyst:

    
     (2-5 mol%).
    
  • Light Source: Blue LEDs (450 nm).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology
  • Setup: In a clear borosilicate vial equipped with a stir bar, add the arene (1.0 equiv),

    
     (0.02 equiv), and N-trifluoromethoxysaccharin (1.5 equiv).
    
  • Degassing: Seal the vial and sparge with Argon for 15 minutes. Oxygen inhibition is a common failure mode in this radical pathway.

  • Irradiation: Place the vial 2-3 cm from a Blue LED strip. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).

  • Monitoring: Monitor by 19F-NMR (using

    
    -trifluorotoluene as internal standard). Reaction typically completes in 12-24 hours.
    
  • Workup: Remove solvent in vacuo. The saccharin byproduct precipitates in non-polar solvents (Et2O/Hexane), aiding filtration.

Mechanism: The excited Ru* catalyst reduces the N-OCF3 reagent, generating an

Comparative Data & Yield Optimization

ParameterProtocol A (Ag-Mediated)Protocol B (Photoredox)
Primary Substrate Aryl Boronic Acids / PhenolsC-H Bonds (Arenes)
Regioselectivity Perfect (Ipso) Variable (Substrate Dependent)
Functional Group Tolerance High (Esters, Amides, Halides)Moderate (Avoid oxidizable amines)
Typical Yield (1,3,5-system) 65 - 85%40 - 60%
Cost High (Ag salts, TAS-OCF3)Medium (Ru cat, Reagent synthesis)

Troubleshooting & Safety

Decomposition of OCF3 Reagents
  • Symptom: Formation of

    
     (observed as triplet at -63 ppm in 19F NMR) or fluorinated byproducts.
    
  • Fix: Ensure strictly anhydrous conditions.

    
     anion is unstable in the presence of water. For Protocol A, use fresh molecular sieves in the solvent.
    
Regioisomeric Mixtures (Protocol B)
  • Symptom: Mixture of 1,2,3- and 1,3,5-isomers.

  • Fix: Switch to Protocol A if precise 1,3,5-geometry is critical. Alternatively, use steric blocking groups (e.g., t-Butyl) at the 2-position if the synthetic route allows.

Safety: Fluorophosgene
  • Hazard: Decomposition of trifluoromethoxide sources releases Carbonyl Fluoride (

    
    ), which hydrolyzes to HF.
    
  • Control: Perform all reactions in a well-ventilated fume hood. Quench reactions with aqueous base (NaHCO3) to neutralize potential HF.

References

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.

    • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011).[2][3] Journal of the American Chemical Society, 133(34), 13308–13310.[2]

    • [2]

  • Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers.

    • Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015).[4] Angewandte Chemie International Edition, 54(40), 11839-11842.[4]

  • Catalytic C-H Trifluoromethoxyl

    • Chen, C., & Ngai, M. Y. (2018).
  • Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide.

    • Reissig, H. U., & Zimmer, R. (2021). Chemistry – A European Journal.

Application Note & Protocol: Optimizing Heck Reaction Conditions for the Synthesis of Novel Compounds from 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the successful execution of the Heck reaction using the challenging substrate, 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene. We will delve into the critical parameters of this palladium-catalyzed cross-coupling reaction, offering a detailed, step-by-step protocol and explaining the rationale behind the selection of specific reagents and conditions. This guide is designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction: The Heck Reaction in Modern Synthesis

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This palladium-catalyzed process has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The reaction's versatility allows for the creation of substituted alkenes, which are crucial building blocks in the synthesis of numerous biologically active compounds.

The substrate in focus, this compound, presents a unique set of challenges and opportunities. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) significantly influences the reactivity of the aryl iodide, a factor that must be carefully considered when designing the reaction conditions.

Mechanistic Considerations for this compound

The catalytic cycle of the Heck reaction is a well-studied process. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate.

Diagram: The Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-I C Coordination (Alkene Complex) B->C Alkene D Migratory Insertion (Syn-addition) C->D E β-Hydride Elimination D->E Rotation F Reductive Elimination (Product Release) E->F Base F->A + HB + Product

Caption: A simplified representation of the Heck reaction catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex. The high reactivity of the carbon-iodine bond makes this a favorable substrate.

  • Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing the hydride and the halide from the palladium, completing the cycle.

The electron-withdrawing nitro and trifluoromethoxy groups on the aromatic ring can accelerate the rate of oxidative addition, a typically rate-determining step. However, they can also influence the stability of the intermediates and potentially lead to side reactions.

Recommended Protocol: Heck Reaction of this compound

This protocol is designed to be a robust starting point for the Heck coupling of this compound with a generic alkene, such as an acrylate or styrene derivative.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Sigma-AldrichStore in a cool, dark place.
Alkene (e.g., butyl acrylate)>99%Acros OrganicsRemove inhibitor before use if necessary.
Palladium(II) acetate (Pd(OAc)₂)>98%Strem ChemicalsA common and effective palladium source.
Triphenylphosphine (PPh₃)>99%Alfa AesarLigand to stabilize the palladium catalyst.
Triethylamine (Et₃N)>99.5%Fisher ScientificAn organic base. An inorganic base like K₂CO₃ can also be used.
N,N-Dimethylformamide (DMF)AnhydrousEMD MilliporeA polar aprotic solvent suitable for the Heck reaction.
Experimental Setup

Diagram: Experimental Workflow

Heck_Workflow A Reagent Preparation (Weighing & Degassing) B Reaction Assembly (Inert Atmosphere) A->B C Reaction Monitoring (TLC or GC-MS) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical workflow for a Heck reaction experiment.

Step-by-Step Procedure
  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq). The ratio of ligand to palladium is crucial and may require optimization.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe. Stir the mixture until all solids have dissolved. Then, add the alkene (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Optimization

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a standard choice, other palladium sources (e.g., PdCl₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands like P(o-tolyl)₃ or Herrmann's catalyst) can be employed. The choice of ligand can significantly impact the reaction's efficiency and selectivity.

  • Base: The base plays a critical role in regenerating the active catalyst. Organic bases like triethylamine are common, but inorganic bases such as potassium carbonate or cesium carbonate can also be effective, particularly in polar aprotic solvents.

  • Solvent: The choice of solvent influences the solubility of the reagents and the reaction temperature. DMF, NMP, and DMAc are common polar aprotic solvents for Heck reactions.

  • Temperature: The reaction temperature is a critical parameter that often requires optimization. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Conclusion

The Heck reaction of this compound provides a powerful tool for the synthesis of novel and potentially biologically active molecules. By carefully selecting the catalyst system, base, solvent, and temperature, researchers can achieve high yields and selectivity. The protocol and considerations outlined in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345–390. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2007; pp 1–39. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: A New Class of Cross-Coupling Catalysts. Chem. Eur. J.1997 , 3 (8), 1357–1364. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [Link]

Application Note: Buchwald-Hartwig Amination of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene . This substrate presents a unique challenge and opportunity in medicinal chemistry: it possesses a highly activated electrophilic center due to the synergistic electron-withdrawing effects of the nitro (


) and trifluoromethoxy (

) groups.

While these electronic properties facilitate rapid oxidative addition, they also increase the risk of background nucleophilic aromatic substitution (


) and catalyst poisoning. This guide provides a self-validating workflow to selectively couple primary and secondary amines, emphasizing ligand selection (Buchwald precatalysts) and base compatibility to suppress hydrodehalogenation and nitro-reduction side pathways.

Substrate Analysis & Strategic Considerations

The Electrophile: this compound
  • CAS: [Relevant CAS if available, e.g., generic structure reference]

  • Electronic Profile: The benzene ring is severely electron-deficient (

    
    -acidic).
    
    • 
       Bond:  Highly activated for Oxidative Addition (OA) to Pd(0).
      
    • Leaving Group: Iodide is the best leaving group among halides, allowing milder reaction temperatures (60–80 °C).

    • Meta-Substituents: The

      
       and 
      
      
      
      groups are meta to the iodine. This positioning activates the ring but sterically allows access to the iodine.
The "S_NAr vs. Catalysis" Decision Matrix

Before committing to a metal-catalyzed route, one must acknowledge that this substrate is activated enough to undergo uncatalyzed


 with strong nucleophiles (e.g., morpholine, pyrrolidine) at elevated temperatures.

When to use Buchwald-Hartwig (B-H) for this substrate:

  • Weak Nucleophiles: Anilines, amides, carbamates, or sulfonamides.

  • Steric Hindrance: Bulky amines (e.g., tert-butylamine, 2,6-disubstituted anilines) that fail

    
     pathways.
    
  • Selectivity: When mild conditions are required to preserve other sensitive functional groups that would degrade under the harsh heat/base of

    
    .
    
Critical Control Points
ParameterRecommendationRationale
Base Selection

or

Avoid strong alkoxides (

).[1] Strong bases trigger background

or attack the nitro group. Carbonates are sufficient for the catalytic cycle.
Ligand Class Dialkylbiarylphosphines BrettPhos (1° amines) and RuPhos (2° amines) prevent formation of stable Pd-amine resting states (off-cycle species).
Pd Source Pd G3/G4 Precatalysts Ensures immediate generation of mono-ligated Pd(0) without requiring excess amine for reduction, preventing induction periods.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents minimize background

reactions which are accelerated in polar aprotic solvents like DMF/DMSO.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the nitro/trifluoromethoxy groups on the oxidative addition step.

BuchwaldHartwigCycle PreCat Pd Precatalyst (G4) (Rapid Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base OxAdd Oxidative Addition (Very Fast due to -NO2/-OCF3) Pd0->OxAdd + Ar-I PdII_Ar L-Pd(II)-Ar-I OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + HNR2 + Base HydroDehal SIDE REACTION: Hydrodehalogenation (Avoid with bulky ligands) PdII_Ar->HydroDehal $\beta$-H Elimination (if amine has $\alpha$-H) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regenerate Catalyst Product Product (Ar-NH-R) RedElim->Product

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to electron-withdrawing groups and the critical reductive elimination step.

Experimental Protocols

General Safety Note (Nitro Compounds)

Warning: Nitro-substituted aryl compounds can be energetic. While this compound is generally stable, its mixtures with metal catalysts and organic amines at elevated temperatures should be screened via DSC (Differential Scanning Calorimetry) before scaling above 5 grams.

  • Incompatibility: Do not mix with hydrazine or strong reducing agents.

  • Workup: Quench residual catalyst to prevent exotherms in waste streams.

Method A: Coupling with Primary Amines (Anilines/Alkyl amines)

Target: High selectivity for mono-arylation.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2–4 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Charge a reaction vial with a stir bar, Substrate,

    
    , and BrettPhos Pd G4. Cap with a septum and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add the primary amine via syringe. (If the amine is solid, add it in step 1).

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) to suspend the insoluble carbonate base.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The electron-poor aryl iodide usually reacts rapidly.

  • Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Method B: Coupling with Secondary Amines (Cyclic/Acyclic)

Target: Sterically hindered or electron-rich secondary amines.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2–4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (0.2 M)

Procedure:

  • Follow the setup in Method A, substituting the catalyst for RuPhos Pd G4 and solvent for Toluene .

  • Temperature: Heat to 80–100 °C .

    • Note: RuPhos is exceptional for preventing

      
      -hydride elimination (hydrodehalogenation), which is a risk with secondary amines and electron-poor aryls.
      
Method C: Universal/Robust Protocol (Xantphos)

Target: Heterocycles, amides, or when G4 precatalysts are unavailable.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 equiv

  • Catalyst:

    
     (2 mol%) + Xantphos  (4.5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Pre-complexation (Optional but recommended): Stir

    
     and Xantphos in dioxane for 10 mins under Argon until the solution turns clear/orange.
    
  • Add Substrate, Nucleophile, and Base.[3]

  • Heat to 100 °C . Xantphos requires slightly higher temperatures to ensure the bite angle is active for reductive elimination.

Decision Tree for Optimization

Use this logic flow to determine the correct reaction conditions and troubleshoot failures.

DecisionTree Start Start: Couple Amine + This compound CheckSNAr Run Control: No Pd, Cs2CO3, DMSO, 80°C Start->CheckSNAr SNArResult Did Product Form? CheckSNAr->SNArResult Yes Yes SNArResult->Yes >50% Conv No No SNArResult->No <5% Conv UseSNAr Use SNAr Conditions (Cheaper, No Metal) CheckAmineType Check Amine Type Primary Primary Amine CheckAmineType->Primary Secondary Secondary Amine CheckAmineType->Secondary Amide Amide/Carbamate CheckAmineType->Amide BrettPhos Method A: BrettPhos Pd G4 Cs2CO3, Dioxane Primary->BrettPhos RuPhos Method B: RuPhos Pd G4 Cs2CO3, Toluene Secondary->RuPhos Xantphos Method C: Xantphos + Pd2(dba)3 K3PO4, Dioxane Amide->Xantphos Yes->UseSNAr No->CheckAmineType

Figure 2: Optimization logic flow distinguishing between intrinsic reactivity (


) and required catalysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by

or inactive Pd(0).
Switch to G4 Precatalysts (BrettPhos/RuPhos) to ensure active species generation. Increase Temp to 100°C.
Hydrodehalogenation (Ar-H)

-Hydride elimination from amine.
Use RuPhos (bulky, electron-rich) which accelerates reductive elimination over

-elimination. Avoid primary alcohols as co-solvents.
Bis-arylation (Ar-N-Ar) Primary amine is too reactive.Increase amine equivalents (to 1.5 eq). Use BrettPhos which is highly selective for mono-arylation.
Unknown Impurities

competition or nitro reduction.
Switch base to weak inorganic phosphate (

). Ensure solvent is anhydrous.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218.

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.

  • Bennet, A. J., et al. (2024). Compatibility of Nitroarenes in Palladium-Catalyzed Cross-Couplings. Organic Process Research & Development. (General reference for nitro-tolerance in Pd-catalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis. The unique electronic properties of this reagent, characterized by a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy group, make it a valuable synthon, particularly in cross-coupling reactions. However, these same properties can present challenges in optimizing reaction conditions to achieve high yields. This document provides expert insights and actionable protocols to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, focusing on the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe low yields or only starting material.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The electron-deficient nature of the aryl iodide can make oxidative addition, the rate-determining step, sluggish.[1]

    • Solution: Employ a more electron-rich and sterically hindered phosphine ligand to accelerate the oxidative addition. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates.[2] Consider using a pre-formed palladium catalyst, which can sometimes offer higher activity and reproducibility.

  • Base Incompatibility or Insufficient Strength: The choice of base is critical in Suzuki couplings as it facilitates the transmetalation step.[3] An inappropriate base can lead to poor yields or decomposition of starting materials.

    • Solution: For this electron-poor substrate, a moderately strong base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective. If the reaction is still sluggish, a stronger base like potassium phosphate (K₃PO₄) can be screened. Be cautious with very strong bases like alkoxides, as they can promote side reactions.

  • Solvent Effects: The solvent system must be able to dissolve all reaction components and facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Common solvent systems include dioxane/water, toluene/water, or DMF/water. The water component is crucial for activating the boronic acid. Ensure your organic solvent is thoroughly degassed to prevent catalyst deactivation.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially at elevated temperatures.

    • Solution: Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronic ester, such as a pinacol ester.

Troubleshooting Workflow for Low Suzuki-Miyaura Yields:

G start Low Yield in Suzuki Coupling catalyst Screen Different Ligands (e.g., SPhos, XPhos) start->catalyst Initial Check base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base No Improvement solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) base->solvent No Improvement boronic_acid Use Fresh Boronic Acid or Switch to Boronic Ester solvent->boronic_acid No Improvement purification Analyze for Side Products (e.g., Homocoupling, Deiodination) boronic_acid->purification Persistent Low Yield

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination with this compound and an amine, but observe significant formation of byproducts.

Potential Causes & Solutions:

  • Deiodination of the Starting Material: A common side reaction with electron-deficient aryl halides is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.

    • Solution: This is often caused by catalyst deactivation or a non-optimal ligand. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using a bulky, electron-rich ligand like BrettPhos or tBuXPhos can favor the desired C-N bond formation over deiodination.

  • Homocoupling of the Aryl Halide: Dimerization of the starting material can occur, especially if the oxidative addition is faster than the subsequent steps in the catalytic cycle.

    • Solution: Lowering the reaction temperature can sometimes mitigate this side reaction. Additionally, ensuring a slight excess of the amine coupling partner can help to favor the desired cross-coupling pathway.

  • Reaction with the Nitro Group: While generally stable, the nitro group can be reduced under certain palladium-catalyzed conditions, especially if hydrogen sources are present.

    • Solution: Ensure your solvents and reagents are anhydrous. If reduction of the nitro group is suspected, consider using a milder base and a lower reaction temperature.

Troubleshooting Workflow for Buchwald-Hartwig Side Products:

G start Side Products in Buchwald-Hartwig deiodination Check for Deiodination (GC-MS or NMR) start->deiodination homocoupling Check for Homocoupling (GC-MS or NMR) start->homocoupling nitro_reduction Check for Nitro Group Reduction (GC-MS or NMR) start->nitro_reduction optimize_ligand Optimize Ligand (e.g., BrettPhos, tBuXPhos) deiodination->optimize_ligand optimize_conditions Optimize Conditions (Lower Temp, Adjust Stoichiometry) homocoupling->optimize_conditions nitro_reduction->optimize_conditions

Caption: Identifying and addressing common side products in Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

Proposed Synthetic Protocol (for guidance only, optimization required):

  • Nitration of (trifluoromethoxy)benzene: Carefully add (trifluoromethoxy)benzene to a pre-cooled mixture of concentrated nitric acid and sulfuric acid at 0 °C. The reaction is highly exothermic and requires strict temperature control to minimize the formation of dinitro byproducts.[4]

  • Purification of 1-nitro-3-(trifluoromethoxy)benzene: After quenching the reaction on ice, the product can be extracted with an organic solvent. Purification by column chromatography on silica gel is typically required to separate the meta isomer from other isomers.

  • Iodination: The purified 1-nitro-3-(trifluoromethoxy)benzene can then be iodinated. A common method for iodination of deactivated aromatic rings is using iodine in the presence of an oxidizing agent such as periodic acid or nitric acid.

Q2: How can I purify the final product and its derivatives?

Purification of this compound and its cross-coupling products typically involves standard laboratory techniques.

  • Column Chromatography: This is the most common method for purification. Due to the polarity of the nitro group, a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes, is often effective on a silica gel column.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material. Screening various solvents such as ethanol, methanol, or mixed solvent systems is recommended.

  • Washing with a Reducing Agent: To remove any residual iodine from the reaction mixture, a wash with an aqueous solution of sodium bisulfite or sodium thiosulfate can be beneficial.[5]

Q3: What are the expected spectroscopic signatures for this compound?

Spectroscopic Data (Predicted)
¹H NMR The aromatic region will show three distinct signals, likely multiplets or broad singlets, due to the substitution pattern. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents.
¹³C NMR Expect to see six signals for the aromatic carbons. The carbon attached to the iodine will be shifted to a lower field.[6] The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the -OCF₃ group is expected. The chemical shift will be in the typical range for trifluoromethoxy groups.
Mass Spec (EI) The molecular ion peak (M+) should be clearly visible. A characteristic fragmentation pattern would involve the loss of the nitro group (NO₂) and the iodine atom.

Q4: Is the trifluoromethoxy group stable under typical cross-coupling conditions?

The trifluoromethoxy group is known to be highly stable, both metabolically and chemically.[7] It is generally inert to the conditions used in palladium-catalyzed cross-coupling reactions, including the presence of bases and elevated temperatures.

Q5: What are the key safety considerations when working with this compound?

  • Toxicity: Nitroaromatic and iodoaromatic compounds should be handled with care as they can be irritants and may have other toxicological effects. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Hazards: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Ensure adequate cooling and slow addition of reagents.

References

  • J.P. Begue, D. Bonnet-Delpon, Bioorganic & Medicinal Chemistry of Fluorine, Wiley-VCH, 2008.
  • Fu, Z., Jiang, Y., Wang, S., Song, Y., Guo, S., & Cai, H. (2019). Palladium-Catalyzed Decarboxylative Iodination of Aromatic Carboxylic Acids with Bismuth(III) Nitrate Pentahydrate and Sodium Iodide. Organic Letters, 21(9), 3003–3007.
  • Togni, A., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-1.
  • NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. In NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 1-Iodo-3-(trifluoromethyl)benzene.
  • Spino, C., et al. (2018). [BIS(TRIFLUOROACETOXY)IODO]p-NITROBENZENE AND [BIS(TRIFLUOROACETOXY)IODO]PENTAFLUOROBENZENE AS LEAD REAGENTS FOR THE DIRECT RING CONTRACTION OF LACTAMS TO PYRROLIDINES. HETEROCYCLES, 99(1), 484-506.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Reactions. (n.d.). Suzuki Reaction.
  • Wiley SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene.
  • The Royal Society of Chemistry. (n.d.).
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Wiley SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene.
  • Buchwald, S. L., et al. (2014).
  • ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • PubChem. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene.
  • Liu, G., et al. (2012). Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 14(24), 6298–6301.
  • Lee, C.-F., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4235.
  • Ritter, T. (2015). Catalysis for fluorination and trifluoromethylation.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene.
  • Gogoi, P., et al. (2015). A novel transition metal free [bis-(trifluoroacetoxy)iodo]benzene (PIFA) mediated oxidative ipso nitration of organoboronic acid. RSC Advances, 5(11), 8149-8152.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • PubChem. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • NIST. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Wiley SpectraBase. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene.
  • Sigma-Aldrich. (n.d.). 1-Iodo-3,5-bis(trifluoromethyl)benzene 98%.
  • Organic Syntheses. (n.d.). iodobenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-iodo-3-nitro- (CAS 645-00-1).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BLD Pharm. (n.d.). 401-81-0|1-Iodo-3-(trifluoromethyl)benzene.

Sources

solubility solvents for 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during experimentation with this compound. Here, you will find a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can predict its solubility based on its structural features. The molecule possesses a nonpolar benzene core, a large, nonpolarizable iodine atom, a polar nitro group, and a highly lipophilic trifluoromethoxy group.[1][2] This combination suggests that the compound will be largely insoluble in water but should exhibit good to moderate solubility in a range of common organic solvents. The principle of "like dissolves like" is a useful guide here; solvents with similar polarity to the compound are likely to be effective.[3]

Q2: Which organic solvents are recommended for dissolving this compound for different applications?

A2: The choice of solvent will depend on the specific application. For general-purpose stock solutions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent starting points due to their strong solvating power for a wide range of organic molecules.[4] For reaction chemistry, such as Suzuki-Miyaura cross-coupling reactions where aryl iodides are commonly used, solvents like dioxane, tetrahydrofuran (THF), and toluene are frequently employed, often in combination with a small amount of water.[5] For analytical purposes like NMR spectroscopy, deuterated solvents that can effectively dissolve the compound, such as deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆), are recommended.

Q3: How does the trifluoromethoxy group influence the solubility of this compound?

A3: The trifluoromethoxy (-OCF₃) group is a key functional group that significantly impacts the molecule's properties. It is strongly electron-withdrawing and, importantly, highly lipophilic.[1][2][6] This lipophilicity enhances the solubility of the molecule in organic solvents and can also improve its permeability across biological membranes, a crucial factor in drug development.[1][6] The trifluoromethoxy group is considered one of the most lipophilic substituents, which generally leads to increased solubility in nonpolar environments.[7]

Q4: Are there any known stability issues with this compound in solution?

A4: Nitroaromatic compounds can be sensitive to light and heat, which may lead to degradation over time.[8] It is advisable to store stock solutions of this compound in amber vials or protected from light, and at low temperatures (e.g., -20°C for long-term storage) to minimize degradation.[9] Additionally, while the C-I bond is relatively stable, aryl iodides can be less stable than their corresponding bromides or chlorides in certain reaction conditions, particularly in the presence of strong light or certain catalysts.[10]

Q5: What are the primary safety considerations when handling this compound?

A5: As with any chemical, proper safety precautions are essential. Nitroaromatic compounds are known to be potentially toxic and mutagenic.[11][12] Iodinated compounds can also pose health risks.[13][14] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid inhalation of dust or vapors and prevent skin and eye contact.[15] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound is not dissolving in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Refer to the Predicted Solubility Table below. Try a solvent with a different polarity. For difficult-to-dissolve compounds, polar aprotic solvents like DMF or DMSO are often effective.[4] Gentle heating or sonication can also aid dissolution, but be mindful of potential degradation with heat-sensitive compounds.
Precipitation occurs when an aqueous solution is added to a stock solution in an organic solvent. The compound has low aqueous solubility, and the addition of water causes it to crash out of solution.This is common for hydrophobic compounds.[4] To prepare aqueous working solutions from an organic stock, dilute the stock solution in a stepwise manner into the aqueous buffer with vigorous stirring.[9] It may also be necessary to use a co-solvent system or a surfactant to maintain solubility.
The NMR spectrum shows unexpected peaks. The compound may have degraded, or there may be residual solvent or impurities.Ensure the deuterated solvent used is of high purity.[16] Check for common solvent impurities in your NMR spectrum.[17] If degradation is suspected, prepare a fresh solution and re-acquire the spectrum. Store the compound and its solutions properly to prevent degradation.
A Suzuki-Miyaura reaction with this aryl iodide is sluggish or incomplete. The reaction conditions (catalyst, base, solvent, temperature) may not be optimal.Aryl iodides are generally reactive in Suzuki couplings; however, the choice of ligand and solvent can be critical.[18] Consider screening different palladium catalysts and ligands. Solvents such as dioxane, THF, or toluene are good starting points.[5] Ensure all reagents are dry and the reaction is performed under an inert atmosphere.

Predicted Solubility Profile

The following table provides an estimated solubility profile for this compound based on its chemical structure and the known properties of similar compounds. These are qualitative predictions and should be experimentally verified.

Solvent Category Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Good to HighThese solvents have strong dipole moments and can effectively solvate the polar nitro group and the overall molecule.[19]
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherGood to ModerateThese solvents have moderate polarity and can interact favorably with the aromatic ring and the trifluoromethoxy group.[5][20]
Aromatic Toluene, BenzeneGood to ModerateThe "like dissolves like" principle suggests good solubility due to favorable pi-stacking interactions between the solvent and the compound's benzene ring.[3][21]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)GoodThe polarity and dispersion forces of these solvents are well-suited to dissolve the compound.
Alcohols Methanol, EthanolModerate to LowThe polar hydroxyl group can interact with the nitro group, but the overall nonpolar character of the molecule may limit high solubility.[22][23]
Nonpolar Hexanes, CyclohexaneLowThe presence of the polar nitro group is expected to limit solubility in highly nonpolar, aliphatic solvents.[20][24]
Aqueous WaterInsolubleThe large, nonpolar aromatic structure and the lipophilic trifluoromethoxy group make the compound highly hydrophobic.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted for various experimental applications.

Materials:

  • This compound (Molecular Weight: 349.00 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vial for storage

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 349.00 g/mol = 0.0349 g (or 34.9 mg)

  • Weigh the compound: Accurately weigh out 34.9 mg of this compound using an analytical balance and transfer it to the 10 mL volumetric flask.

  • Dissolve the compound: Add a small amount of DMSO (e.g., 5-7 mL) to the volumetric flask.

  • Aid dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.[4]

  • Bring to final volume: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled amber glass vial. For short-term storage, keep at 4°C. For long-term storage, aliquot into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[9]

Visualization

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your experiment with this compound.

SolventSelection Start Start: Need to dissolve This compound Application What is the experimental application? Start->Application StockSolution Stock Solution (High Concentration) Application->StockSolution Stock Solution Reaction Organic Reaction (e.g., Suzuki Coupling) Application->Reaction Reaction NMR NMR Spectroscopy Application->NMR Analysis PolarAprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) StockSolution->PolarAprotic ReactionSolvents Use Ethers (THF, Dioxane) or Aromatics (Toluene) Reaction->ReactionSolvents NMRSolvents Use Deuterated Solvent (e.g., CDCl3, Acetone-d6) NMR->NMRSolvents Troubleshoot Troubleshoot: - Gentle heat - Sonication - Try alternative solvent PolarAprotic->Troubleshoot If solubility is poor End Proceed with Experiment PolarAprotic->End ReactionSolvents->Troubleshoot If solubility is poor ReactionSolvents->End NMRSolvents->End Troubleshoot->PolarAprotic Troubleshoot->ReactionSolvents

Caption: A decision-making flowchart for selecting an appropriate solvent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Kumar, D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56213. Available at: [Link]

  • Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Future Medicinal Chemistry, 2(4), 481-496. Available at: [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. Available at: [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Scott, J. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1715-1724. Available at: [Link]

  • Basicmedical Key. (2021). Iodine and Iodine-Containing Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911963. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons Introduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane. Retrieved from [Link]

  • Deutero GmbH. (n.d.). NMR Solvents. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523-552. Available at: [Link]

  • Chang, C.-Y., et al. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Immunology Research, 2022, 5846204. Available at: [Link]

Sources

Technical Support Center: Handling & Stability of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OCF3-NO2-I-001 Subject: Thermal Stability, Storage, and Safe Handling Protocols Assigned Specialist: Senior Application Scientist, Process Safety Unit

PART 1: CRITICAL SAFETY ALERT (The "Why")

STOP AND READ: You are working with a Polysubstituted Nitroaromatic . While the trifluoromethoxy (


) group is generally thermally robust, the combination of a Nitro group (

)
and an Iodine atom (

)
on the same benzene ring creates a unique hazard profile.
  • Thermal Instability: Nitroaromatics possess high decomposition energy. The presence of Iodine (a heavy halogen with a weak C-I bond, ~65 kcal/mol) can lower the onset temperature of decomposition by facilitating radical formation.

  • Shock Sensitivity: While typically lower than polynitrated compounds (like TNT), this molecule should be treated as potentially explosive until you have specific Differential Scanning Calorimetry (DSC) data for your batch.

  • Decomposition Products: Thermal runaway releases toxic and corrosive gases: Hydrogen Iodide (HI), Nitrogen Oxides (

    
    ), and Hydrogen Fluoride (HF).
    
PART 2: TROUBLESHOOTING GUIDE

This section addresses specific observations you may encounter in the lab.

Issue 1: Material has turned from pale yellow to purple/brown.
  • Diagnosis: Iodine Liberation (Homolytic Cleavage).

    • The Carbon-Iodine bond is photosensitive and thermally labile. Purple vapor or brown discoloration indicates free iodine (

      
      ) is being released.
      
    • Root Cause:[1] Exposure to light (UV/visible) or storage temperatures >25°C.

  • Corrective Action:

    • Purification: If purity is critical, recrystallize immediately (avoid distillation).

    • Stabilization: Store with Cu metal (stabilizer) if compatible with downstream chemistry.

    • Prevention: Wrap containers in aluminum foil and store at 2–8°C.

Issue 2: Unexpected exotherm or pressure spike during cross-coupling (e.g., Suzuki/Sonogashira).
  • Diagnosis: Catalyzed Decomposition or Side-Reaction.

    • Palladium catalysts can undergo oxidative addition into the C-I bond. If the reaction temperature is too high (>80°C), the nitro group may begin to decompose, or the intermediate oxidative addition complex may disproportionate.

    • Root Cause:[1] Reaction temperature exceeds the "Onset of Thermal Decomposition" (

      
      ).
      
  • Corrective Action:

    • Immediate: Stop heating. Cool the reactor externally.

    • Protocol Change: Switch to highly active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) that operate at room temperature or <60°C to avoid thermal stress.

Issue 3: "Gumming" or black tar formation during drying.
  • Diagnosis: Concentration-Induced Polymerization.

    • Drying nitro-iodo compounds to complete dryness, especially on a rotary evaporator with a warm bath, concentrates trace impurities that catalyze decomposition.

  • Corrective Action:

    • Never distill to dryness if the bath temp is >40°C.

    • Solvent Swap: Use a "telescoping" approach—swap solvent by azeotropic distillation under high vacuum rather than isolating the neat solid.

PART 3: FAQ & TECHNICAL DEEP DIVE

Q: Can I distill this compound to purify it? A: NO. Distillation of nitro-iodo-aromatics is extremely hazardous. The boiling point likely exceeds the decomposition temperature. Use column chromatography or recrystallization (e.g., from Hexanes/EtOAc or MeOH).

Q: What is the estimated decomposition temperature (


)? 
A:  While batch-specific data varies, similar nitro-iodo-benzenes typically show exotherms starting between 180°C and 220°C . However, the presence of impurities (metals, bases) can lower this to <120°C .
  • Recommendation: Do not heat neat material above 80°C.

Q: Does the


 group add to the danger? 
A:  The 

group is chemically stable, but it increases the lipophilicity and volatility of decomposition fragments. In a fire, it contributes to the formation of HF (hydrofluoric acid) , requiring specific first-aid protocols (Calcium Gluconate gel availability).
PART 4: MANDATORY EXPERIMENTAL PROTOCOLS
Protocol A: Thermal Stability Testing (DSC)

Before scaling up beyond 5 grams, you must validate the stability of your specific batch.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene.

  • Pan: Gold-plated or Hastelloy high-pressure crucibles (to contain gas evolution).

  • Method: Ramp from 30°C to 350°C at 5°C/min under

    
    .
    
  • Analysis:

    • Identify

      
       (start of exotherm).
      
    • Safety Rule: Your Maximum Process Temperature (

      
      ) must be:
      
      
      
      
      (for bulk storage/transport).
Protocol B: Safe Storage
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Backfill with Argon or Nitrogen.

  • Temperature: Refrigerate at 2°C to 8°C.

  • Secondary Containment: Store inside a secondary polyethylene container to trap iodine vapors if leakage occurs.

PART 5: VISUALIZATION & LOGIC
Diagram 1: Thermal Decomposition Pathway

This diagram illustrates why heat leads to a "runaway" scenario involving both the Iodine and Nitro groups.

DecompositionPathway Start 1-Iodo-3-nitro-5-(OCF3)benzene (Ground State) Heat Thermal Energy (>80°C or Light) Start->Heat Radical1 C-I Bond Homolysis (Weakest Link) Heat->Radical1 Activation NitroDecomp Nitro Group Activation (NO2 -> NO + O•) Heat->NitroDecomp Direct Thermal Excitation (>200°C) Radical2 Aryl Radical + Iodine Radical (I•) Radical1->Radical2 Radical2->NitroDecomp Radical Attack on Nitro Group Runaway THERMAL RUNAWAY Exothermic Polymerization Gas Generation (NOx, HI, HF) NitroDecomp->Runaway Self-Accelerating Decomposition

Caption: The weak C-I bond acts as an initiator. Once radicals form, they can attack the nitro group, lowering the activation energy for catastrophic decomposition.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when anomalies are observed.

DecisionTree Observation Observation in Lab ColorChange Color: Purple/Dark Brown Observation->ColorChange Pressure Pressure Rise / Gas Evolution Observation->Pressure Action1 Check Temp Log ColorChange->Action1 Action2 Vent Carefully (Fume Hood) Pressure->Action2 Result1 Temp > 40°C? Action1->Result1 Sol3 Analyze for HF/NOx (Do not open outside hood) Action2->Sol3 Sol1 DISCARD SAMPLE (Thermal degradation likely) Result1->Sol1 Yes Sol2 Recrystallize & Store Cold (<5°C) Result1->Sol2 No (Light exposure?)

Caption: Step-by-step decision matrix for handling degraded material safely.

PART 6: REFERENCES
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (General reference for Nitro-aryl and Iodo-aryl instability).

  • Org. Process Res. Dev. (2010). Safety Assessment of Nitroaromatic Compounds. (Discusses the energetics of nitro-decomposition).

  • Chemical Book. (2025).[2][3] 1-Iodo-3-nitrobenzene Safety Data. (Used for read-across stability data of the core scaffold).

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 1-Iodo-3-(trifluoromethoxy)benzene. (Reference for the trifluoromethoxy handling).

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.[5] (Mechanistic grounding for C-NO2 homolysis).

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) and perform small-scale safety screening (DSC/ARC) before handling energetic intermediates.

Sources

Technical Support Center: Catalyst Selection for Coupling Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in the cross-coupling of sterically hindered aryl iodides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and achieve optimal results.

Introduction: The Challenge of Steric Hindrance

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. However, when substrates possess significant steric bulk, particularly at the positions ortho to the reacting iodide, reaction efficiency can plummet. This is primarily due to the difficulty of the oxidative addition step and the potential for catalyst deactivation. Selecting the right catalyst system is therefore paramount to success. This guide provides practical, field-proven insights to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering a logical workflow for diagnosis and resolution.

Issue 1: Low to No Product Formation

A common and frustrating outcome is the recovery of starting materials with little to no desired product. This can stem from several factors related to catalyst activity and reaction conditions.

Initial Diagnosis:

  • Confirm Reagent Integrity: Are your aryl iodide, coupling partner (e.g., boronic acid, alkyne, amine), and base pure and dry? Boronic acids, for instance, can be unstable.[1]

  • Verify Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (e.g., argon or nitrogen)? Oxygen can lead to catalyst deactivation and homocoupling of the coupling partner.[1][2]

  • Check Catalyst and Ligand Source: Are the palladium source and ligand from a reputable supplier and stored correctly? Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][3]

Troubleshooting Workflow:

dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low or No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity & Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Ligands [label="Screen Sterically Bulky, Electron-Rich Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vary_Solvent [label="Vary Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Pd_Source [label="Evaluate Palladium Precatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Reassess Substrate Compatibility", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Check_Reagents -> Screen_Ligands [label="Reagents OK"]; Screen_Ligands -> Optimize_Base; Optimize_Base -> Vary_Solvent; Vary_Solvent -> Increase_Temp; Increase_Temp -> Check_Pd_Source; Check_Pd_Source -> Success [label="If successful"]; Check_Pd_Source -> Reassess [label="If still fails"]; Screen_Ligands -> Success [label="If successful"]; Optimize_Base -> Success [label="If successful"]; Vary_Solvent -> Success [label="If successful"]; Increase_Temp -> Success [label="If successful"]; }

A troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Solutions:

  • Ligand Selection is Critical: For sterically hindered aryl iodides, standard ligands like PPh₃ are often ineffective. The key is to use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5][6][7] These ligands promote the crucial oxidative addition step by stabilizing the monoligated Pd(0) species, which is believed to be the active catalyst.[5]

    Ligand ClassExamplesRationale
    Dialkylbiaryl Phosphines Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)The biaryl backbone provides steric bulk, while the dialkylphosphino group offers high electron density.[5][8]
    N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors that form robust bonds with palladium, enhancing catalyst stability and activity.[1][6]
    Ferrocenyl Phosphines dppfBidentate ligand that can be effective, though sometimes less so than bulky monophosphines for highly hindered substrates.[9]
  • Base Optimization: The choice of base is not trivial and is highly dependent on the specific coupling reaction and substrates.[3]

    • For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[8][10] The presence of a small amount of water can be beneficial, but excess water can lead to boronic acid decomposition.[10][11]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[3][12]

    • For Sonogashira couplings, an amine base like Et₃N or DIPA is typically used, often in excess as the solvent.[13][14]

  • Solvent Effects: The solvent influences the solubility of reagents and catalyst species, which can significantly impact reaction rates.[11]

    • Aprotic polar solvents like dioxane, THF, and toluene are common choices.

    • For some Suzuki reactions, the addition of water is necessary to dissolve the inorganic base.[10][11]

    • Ionic liquids have also been shown to be effective, sometimes facilitating "ligand-free" couplings.[11]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.

Common Side Products and Their Causes:

  • Homocoupling of the Coupling Partner: This is often observed in Suzuki-Miyaura reactions (forming a biaryl from the boronic acid) and Sonogashira reactions (forming a diyne). It is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle.[1]

    • Solution: Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas.

  • Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene. This is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines, and can occur via β-hydride elimination from a palladium-amide intermediate.[3] It can also be a problem in Suzuki-Miyaura couplings with alkylboronic acids.[15]

    • Solution: Careful selection of the ligand can minimize this pathway. For example, the AntPhos ligand has been shown to inhibit the β-hydride elimination-reduction pathway in sterically demanding aryl-alkyl Suzuki couplings.[15]

  • Protodeboronation (in Suzuki Coupling): The boronic acid is converted to the corresponding arene. This can be promoted by excess base or high temperatures.

    • Solution: Use the minimum effective amount of base and avoid unnecessarily high reaction temperatures.

Issue 3: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of palladium black is a clear sign of catalyst deactivation, where the active, soluble palladium complexes aggregate into inactive metallic palladium.[16]

dot digraph "Catalyst_Deactivation" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Active_Catalyst [label="Active LPd(0) Species\n(Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deactivation_Pathways [label="Deactivation Pathways", shape=point, width=0]; Aggregation [label="Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black\n(Inactive Pd(0) Precipitate)", fillcolor="#202124", fontcolor="#FFFFFF"]; Oxidative_Degradation [label="Oxidative Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Pd_II [label="Inactive Pd(II) Species", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ligand_Displacement [label="Ligand Displacement by Substrate/Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dormant_Complex [label="Dormant Pd Complexes", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Active_Catalyst -> Deactivation_Pathways [dir=none]; Deactivation_Pathways -> Aggregation; Aggregation -> Pd_Black; Deactivation_Pathways -> Oxidative_Degradation; Oxidative_Degradation -> Inactive_Pd_II; Deactivation_Pathways -> Ligand_Displacement; Ligand_Displacement -> Dormant_Complex; }

Pathways leading to catalyst deactivation.

Causes and Preventative Measures:

  • Insufficient Ligand Stabilization: The ligand's job is to stabilize the Pd(0) center and prevent it from aggregating.

    • Solution: Use a sufficient loading of a sterically bulky and electron-rich ligand. The use of pre-formed palladium precatalysts, where the ligand is already coordinated to the palladium center, can also improve stability and reproducibility.[1][3]

  • High Temperatures: While heat can be necessary to overcome activation barriers, excessive temperatures can accelerate catalyst decomposition.

    • Solution: Screen temperatures to find the minimum required for a reasonable reaction rate.

  • Presence of Oxygen: As mentioned, oxygen can lead to the formation of inactive Pd(II) species.

    • Solution: Maintain a strictly anaerobic environment.

  • Impurities: Certain functional groups or impurities in the starting materials can act as catalyst poisons.[3][17]

    • Solution: Use highly pure, well-characterized starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for palladium-catalyzed cross-coupling?

A1: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl iodide bond, forming a Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Base-Mediated Amine/Alkoxide Coordination (for Buchwald-Hartwig): The coupling partner displaces the halide on the palladium center.[18]

  • Reductive Elimination: The two organic fragments are coupled, forming the new bond and regenerating the Pd(0) catalyst.[5][18]

dot digraph "General_Catalytic_Cycle" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9];

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// Edges Pd0 -> PdII_Aryl [label=" Oxidative\n Addition\n (Ar-I)"]; PdII_Aryl -> PdII_Coupling [label=" Transmetalation\n (R'-M)"]; PdII_Coupling -> Pd0 [label=" Reductive\n Elimination"]; PdII_Coupling -> Product [style=dashed, arrowhead=none]; }

A simplified general catalytic cycle for cross-coupling reactions.

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?

A2: While the active catalyst is Pd(0), Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often used because they are more stable and easier to handle.[1][13] However, they require an in-situ reduction step to generate the active Pd(0) species, which can sometimes be inefficient or lead to side reactions.[1][3] Modern, well-defined Pd(0) or Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often preferred as they provide a more reliable and reproducible way to generate the active catalyst.[1][3]

Q3: For a Suzuki-Miyaura coupling of a di-ortho-substituted aryl iodide, what would be a good starting point for catalyst screening?

A3: A robust starting point would be to use a palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or RuPhos.[5][8] A common base to start with is K₃PO₄ in a solvent system like dioxane/water.[8][10]

Recommended Starting Conditions for a Sterically Hindered Suzuki-Miyaura Coupling:

ComponentRecommendationLoading
Palladium Source Pd(OAc)₂ or a Buchwald G3 Precatalyst1-2 mol%
Ligand SPhos or RuPhos1.1-1.2 eq. relative to Pd
Base K₃PO₄2-3 equivalents
Solvent Dioxane / H₂O10:1 v/v
Temperature 80-110 °C

Q4: Can I use copper in the coupling of sterically hindered aryl iodides?

A4: Yes, particularly in Sonogashira couplings. The traditional Sonogashira reaction uses a copper(I) co-catalyst, typically CuI.[14][19] However, copper-free Sonogashira conditions have also been developed and can be effective for hindered substrates, sometimes offering advantages in terms of avoiding diyne formation.[13][14] For other couplings like Buchwald-Hartwig, copper-catalyzed Ullmann-type reactions can be an alternative, especially if the palladium-catalyzed reaction fails.[20]

Q5: My reaction is sensitive to air and moisture. What are the best practices for setting up the experiment?

A5:

  • Glassware: Oven-dry or flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagents: Use anhydrous solvents, preferably from a solvent purification system. Solid reagents should be dried in a vacuum oven if possible.

  • Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Purge the reaction flask with an inert gas (argon is denser than air and often preferred) for several minutes.

  • Degassing: Degas the solvent and any liquid reagents by bubbling an inert gas through them for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • McManus, J. B., & Guiry, P. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986–7019. [Link]

  • Anilkumar, G., & Saranya, S. (2015). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Organometallics, 34(23), 5497–5508. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Yan, N., Yang, X., Fei, Z., Li, Y., Kou, Y., & Dyson, P. J. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics, 28(4), 937–939. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Singh, R., & Singh, K. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 73(29), 4033-4069. [Link]

  • Tang, W., & Zhang, X. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3985–3988. [Link]

  • Wang, Y., Ding, Y., Clark, M. A., & Paight, M. O. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 893892. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved February 14, 2026, from [Link]

  • Kumar, A., & Singh, H. B. (2016). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 45(2), 524–537. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 14, 2026, from [Link]

  • Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved February 14, 2026, from [Link]

  • So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(6), 2235-2240. [Link]

  • Hoshi, T., & Suzuki, T. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(14), 5480–5484. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 14, 2026, from [Link]

  • Kumar, A., & Rawat, M. (2022). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. ChemistrySelect, 7(16), e202200508. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 14, 2026, from [Link]

  • Reddy, V. R., & Kumar, A. V. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 49(31), 4671-4674. [Link]

  • Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5272. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • ResearchGate. (n.d.). Solvent and additive influence in Het‐aryne coupling reaction. Retrieved February 14, 2026, from [Link]

  • Studer, A., & Curran, D. P. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 145(38), 20905–20917. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 14, 2026, from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved February 14, 2026, from [Link]

  • Singh, B., & Sekhon, J. K. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 273. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of aryl halides with styrene using 9 as catalyst... Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved February 14, 2026, from [Link]

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Technical Support Center: Crystallization of High-Purity 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene. As a specialized halogenated nitroaromatic compound, achieving high purity through crystallization presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the crystallization process. The methodologies and principles discussed herein are grounded in established practices for the purification of organic compounds.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals

Cause: This phenomenon often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a solid crystal lattice. The presence of impurities can also depress the melting point of the mixture, exacerbating this issue.

Solutions:

  • Solvent Selection and Modification:

    • Lower the Polarity: If using a highly polar solvent, try a less polar one. Halogenated aromatic compounds often have better solubility in moderately polar to nonpolar solvents.

    • Solvent Mixture: Employ a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. This technique, known as anti-solvent crystallization, can often induce crystallization at a lower temperature.

    • Increase Solvent Volume: Add more of the hot solvent to decrease the saturation level of the solution. This can sometimes prevent the compound from oiling out upon cooling.

  • Temperature Control:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool gradually. Rapid cooling favors the formation of oils.

    • Lower Dissolution Temperature: If possible, use a solvent with a lower boiling point to dissolve the compound, ensuring the dissolution temperature is below the melting point of the solute.

  • Purity of the Crude Material:

    • Pre-purification: If the crude material is suspected to be highly impure, consider a preliminary purification step such as column chromatography to remove the bulk of the impurities before attempting crystallization. Impurities can significantly lower the melting point of the eutectic mixture.

Issue 2: Poor or No Crystal Formation Upon Cooling

Cause: This issue typically arises from either the compound being too soluble in the chosen solvent even at low temperatures, or a kinetic barrier to nucleation.

Solutions:

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. A seed crystal provides a template for further crystal growth.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

  • Solvent System Adjustment:

    • Reduce Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and induce saturation upon cooling.

    • Anti-Solvent Addition: As mentioned previously, adding a poor solvent to a solution of the compound in a good solvent can effectively decrease its solubility and promote crystallization.

  • Extended Cooling:

    • Refrigeration/Freezing: If crystals do not form at room temperature, place the flask in a refrigerator or freezer for an extended period. The decreased temperature will further reduce the solubility of the compound.

Issue 3: Low Yield of Recovered Crystals

Cause: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.

Solutions:

  • Optimize Solvent Volume:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will maximize the recovery of the compound upon cooling.

  • Improve Filtration Technique:

    • Preheat Funnel and Filter Paper: To prevent premature crystallization during the removal of insoluble impurities, preheat the funnel and filter paper with hot solvent before filtering the hot solution.

    • Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling.

  • Maximize Recovery from Mother Liquor:

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Due to the presence of the halogen, nitro, and trifluoromethoxy groups, a solvent of moderate polarity is likely a good starting point. Experimental screening is crucial. A suggested starting point for solvent screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Halogenated Solvents: Dichloromethane (use with caution due to potential reactivity)

  • Aromatic Hydrocarbons: Toluene

  • Alkanes (as anti-solvents): Hexane, Heptane

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q2: How can I remove colored impurities from my product?

A2: Colored impurities are often polar and can sometimes be removed by treating the hot solution with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude this compound in the appropriate hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution.

  • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to the loss of the desired product.

Q3: What is the expected morphology of the crystals, and does it matter?

A3: The crystal morphology (e.g., needles, plates, prisms) will depend on the solvent and the rate of cooling. While the specific morphology for this compound is not widely documented, well-defined, regular crystals are generally indicative of higher purity. Rapid cooling often leads to smaller, less-defined crystals, which may trap more impurities. Slow cooling promotes the growth of larger, more perfect crystals.[1]

Q4: How do I assess the purity of my crystallized this compound?

A4: The purity of the crystallized product should be assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and identify any proton- or carbon-containing impurities.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the key functional groups (nitro, C-I, C-O-C, C-F).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Experimental Protocols

Protocol 1: Single Solvent Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" solvent dropwise with swirling until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single Solvent Crystallization protocol.

Data Presentation

Table 1: Hypothetical Solubility Screening for this compound

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Crystallization
WaterInsolubleInsolubleUnsuitable
EthanolSparingly SolubleSolubleGood Potential
AcetoneSolubleVery SolublePoor (too soluble)
TolueneSparingly SolubleSolubleGood Potential
HexaneInsolubleSparingly SolubleGood as an anti-solvent

Note: This table is illustrative. Actual solubilities must be determined experimentally.

Visualizations

Crystallization_Troubleshooting start Crude 1-Iodo-3-nitro-5- (trifluoromethoxy)benzene dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals High-Purity Crystals Formed outcome->crystals Success oil Compound Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem solution_oil Add More Solvent or Use Solvent Mixture oil->solution_oil solution_no_crystals Induce Nucleation (Scratch/Seed) no_crystals->solution_no_crystals concentrate Concentrate Solution no_crystals->concentrate solution_oil->dissolve solution_no_crystals->cool concentrate->cool

Caption: A troubleshooting workflow for the crystallization of this compound.

References

  • LibreTexts. (2021). Crystallization. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Characterization of the Trifluoromethoxy Group in Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group is a cornerstone in modern medicinal and agricultural chemistry. Its unique electronic properties—strongly electron-withdrawing yet more lipophilic than a methoxy group—make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool for characterizing molecules containing this moiety.

This guide provides an in-depth comparison of the ¹⁹F NMR spectral features of the trifluoromethoxy group in aryl iodides, contrasting them with the more common trifluoromethyl (-CF₃) group. We will explore the causality behind experimental choices and provide a validated protocol for acquiring high-quality data.

The Distinctive Voice of the -OCF₃ Group in ¹⁹F NMR

The power of ¹⁹F NMR lies in its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a vast chemical shift range that minimizes signal overlap.[1] For the -OCF₃ group, these features provide a clear diagnostic window.

The ¹⁹F NMR spectrum of an aryl-OCF₃ compound typically displays a sharp singlet, as the three fluorine atoms are chemically equivalent and distant from any coupling protons on the aromatic ring. The chemical shift (δ) of this singlet is highly sensitive to its electronic environment, making it a precise probe of molecular structure.

Chemical Shift (δ): A Tale of Two Groups

The key differentiator for the -OCF₃ group in ¹⁹F NMR is its chemical shift relative to other fluorine-containing groups. The presence of the oxygen atom between the aromatic ring and the -CF₃ group significantly alters the electronic environment of the fluorine nuclei.

The ¹⁹F chemical shift of an aryl trifluoromethoxy group typically appears in the range of -58 to -60 ppm (relative to CFCl₃ at 0 ppm). This is distinctly upfield from the signal for an aryl trifluoromethyl group, which is generally found between -62 and -65 ppm . For instance, the ¹⁹F NMR signal for 4-(trifluoromethoxy)iodobenzene is reported at approximately -58.9 ppm in CDCl₃, whereas 4-(trifluoromethyl)iodobenzene appears further downfield.

This difference is diagnostically crucial. The oxygen atom in the -OCF₃ group reduces the overall electron-withdrawing effect on the fluorine atoms compared to a directly attached -CF₃ group, leading to increased shielding and a characteristic upfield shift.

Influence of Aromatic Substituents and Solvents

The precise chemical shift of the -OCF₃ signal is a sensitive barometer of the electronic effects of other substituents on the aryl ring.[2]

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) groups increase electron density on the ring, leading to greater shielding of the -OCF₃ fluorine nuclei and a shift to a more upfield (less negative) position.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease electron density, causing deshielding of the fluorine nuclei and a downfield shift to a more negative ppm value.

Solvent polarity also plays a significant role. Increasing solvent polarity can lead to deshielding and a downfield shift of the ¹⁹F signal.[3] This is due to interactions between the polar solvent and the polarized C-F bonds. Therefore, consistency in the choice of NMR solvent is critical for comparing data across different samples.

Comparison Guide: Aryl-OCF₃ vs. Aryl-CF₃ in Aryl Iodides

To provide a clear, at-a-glance reference, the following table summarizes the key ¹⁹F NMR characteristics of trifluoromethoxy and trifluoromethyl groups on an iodo-substituted aromatic ring.

FeatureAryl Trifluoromethoxy (-OCF₃)Aryl Trifluoromethyl (-CF₃)Rationale & Causality
Typical ¹⁹F Chemical Shift (δ) -58 to -60 ppm -62 to -65 ppm The intervening oxygen atom in -OCF₃ shields the fluorine nuclei more effectively than a direct C-C bond, causing an upfield shift.
Signal Appearance Sharp SingletSharp SingletIn both cases, the three fluorine atoms are equivalent and typically too far to exhibit significant coupling to aromatic protons.
Sensitivity to Substituents HighHighThe chemical shifts of both groups are sensitive probes of the electronic environment of the aromatic ring.[2]
Long-Range Coupling Generally not observedWeak long-range coupling (⁵JHF) to ortho-protons may sometimes be resolved.The additional oxygen atom in the -OCF₃ group further increases the number of bonds separating the fluorine and hydrogen nuclei, making coupling negligible.

A Validated Experimental Protocol for ¹⁹F NMR Analysis

Achieving high-quality, reproducible ¹⁹F NMR data requires a systematic approach to sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the trifluoromethoxy-substituted aryl iodide.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean NMR tube. Ensure the solvent is free from fluorine-containing impurities.

    • For quantitative measurements (qNMR), add a known amount of an internal standard. A common standard is benzotrifluoride (PhCF₃), which gives a sharp singlet at approximately -63.7 ppm.

  • Instrument Setup:

    • Use a spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

  • Acquisition Parameters:

    • Experiment: A standard 1D pulse-acquire sequence is usually sufficient. For quantitative analysis, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[1]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all potential fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency close to the expected chemical shift of the -OCF₃ group (e.g., -60 ppm) to maximize excitation efficiency.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative spectra. For quantitative work, a longer delay of 5 times the longest T₁ of the signals of interest is required to ensure full relaxation.[1]

    • Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient to achieve an excellent signal-to-noise ratio.

  • Processing and Referencing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the chemical shift scale. If no internal standard is used, an external reference like CFCl₃ can be used, although referencing to the known solvent impurity signal (if present and calibrated) or an internal standard is generally more accurate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ¹⁹F NMR characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Aryl Iodide (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve standard Add Internal Standard (Optional, e.g., PhCF3) dissolve->standard tune Tune & Match Probe for ¹⁹F Nucleus setup Set Acquisition Parameters (Spectral Width, Delay, Scans) tune->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Chemical Shift process->reference analyze Analyze Spectrum (δ, Integration, Multiplicity) reference->analyze end end analyze->end Final Characterization

Caption: Experimental workflow for ¹⁹F NMR characterization.

Conclusion

The ¹⁹F NMR spectrum provides an unambiguous and data-rich characterization of the trifluoromethoxy group in aryl iodides. Its distinctive chemical shift, typically around -59 ppm, allows for clear differentiation from the analogous trifluoromethyl group. By understanding the influence of electronic and solvent effects and by following a robust experimental protocol, researchers can leverage the full diagnostic power of this technique to accelerate their research and development efforts in the fields of pharmaceuticals, agrochemicals, and materials science.

References

  • Bruker. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Sloop, J. C. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Chem.ucla.edu. ¹⁹Flourine NMR. Available at: [Link]

  • Danielson, E., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 297-306. Available at: [Link]

  • Xiao, J. C., et al. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous ¹⁹F NMR behavior. Journal of Fluorine Chemistry, 131(1), 130-134.
  • Supporting Information for Copper-Catalyzed Difluoro- and Monofluoromethylation of Aryl Iodides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1.
  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Adams, D. J., et al. (2002). Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. Organometallics, 21(5), 1081-1084.

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A Comparative Guide to Establishing HPLC Purity Standards for 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its intricate structure, featuring an iodine atom, a nitro group, and a trifluoromethoxy substituent, presents unique challenges and considerations for analytical chemists tasked with confirming its purity.

This guide provides an in-depth technical comparison of establishing High-Performance Liquid Chromatography (HPLC) purity standards for this compound. We will delve into the rationale behind experimental choices, present a robust, self-validating HPLC protocol, and offer illustrative data to guide researchers, scientists, and drug development professionals in their analytical endeavors. Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory alignment.[1][2]

The Criticality of Purity for this compound

The presence of impurities in this compound can have significant downstream consequences. Potential impurities may include:

  • Isomeric Impurities: Positional isomers arising from the synthesis process can exhibit different reactivity and toxicity profiles.

  • Starting Material Carryover: Incomplete reactions can lead to the presence of precursors.

  • Degradation Products: The molecule's susceptibility to hydrolysis, photolysis, and oxidation can generate new, uncharacterized entities.

A well-developed, stability-indicating HPLC method is therefore paramount to ensure the quality and consistency of this critical intermediate.[3][4]

Comparative Analysis of Purity Standards

In the absence of a universally recognized primary reference standard for this compound, laboratories often rely on commercially available batches, which are designated as "standards" by the supplier. However, the purity of these materials can vary. A comparative analysis of different lots or suppliers is a crucial first step in establishing a reliable in-house purity standard.

Illustrative Comparison of Commercial Standards

For the purpose of this guide, let us consider a hypothetical scenario where we are comparing three commercially available lots of this compound, designated as Lot A, Lot B, and a candidate for an in-house Primary Standard.

Lot IDSupplier's Stated Purity (by GC)HPLC Purity (% Area)Number of Impurities Detected (>0.05%)
Lot A>98.0%99.2%3
Lot B>99.0%99.8%1
In-house Primary Standard Candidate>99.5%99.95%0

This comparative data, though illustrative, highlights the potential variability between different sources. The in-house Primary Standard Candidate, with the highest purity and no detectable impurities above the reporting threshold, would be selected for further qualification.

Establishing a Stability-Indicating HPLC Method

A robust HPLC method should be able to separate the main component from its potential impurities and degradation products. The development of such a method is a systematic process.

Experimental Workflow for Method Development

G cluster_0 Method Development A Analyte Characterization (UV Spectrum, Solubility) B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Forced Degradation Studies C->D E Method Validation (ICH Q2(R1)) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, incorporating principles of system suitability to ensure the reliability of the results.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and selectivity for moderately polar aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection 254 nmA common wavelength for the detection of aromatic compounds with nitro groups.
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

Before sample analysis, inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

5. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions:[6][7]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method and assess for any degradation.

Illustrative Data and Interpretation

The following table presents hypothetical results from the analysis of a batch of this compound using the developed HPLC method.

SampleRetention Time (min)Peak Area% Area
Main Peak12.51,500,00099.85
Impurity 19.81,5000.10
Impurity 214.27500.05

The chromatogram from the PDA detector should be examined to ensure peak purity. The spectral analysis of the main peak should show no significant differences across the peak, indicating that it is not co-eluting with any impurities.[8]

Logical Framework for Purity Assessment

G cluster_0 Purity Determination A HPLC Analysis of Sample B Quantification against Reference Standard A->B C Peak Purity Assessment (PDA) A->C D Impurity Profiling A->D E Final Purity Assignment B->E C->E D->E

Caption: Decision-making process for assigning a final purity value.

Conclusion

Establishing robust HPLC purity standards for critical intermediates like this compound is a multi-faceted process that requires a deep understanding of chromatographic principles, potential impurities, and regulatory expectations. By employing a systematic approach to method development, incorporating forced degradation studies, and performing rigorous validation, researchers can ensure the quality and consistency of this important building block. The use of a well-characterized in-house primary standard, qualified against commercially available materials, provides a solid foundation for accurate and reliable purity assessments, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Comparison of Two Quantitation Methods in HPLC: Standardless Versus Calibration with External Standards. Application to the Analysis of Amino Acids in Fruit Juices. Journal of Chromatographic Science, Volume 45, Issue 8, September 2007, Page 515. [Link]

  • Comparison of two quantitation methods in HPLC: standardless versus calibration with external standards. Application to the analysis of amino acids in fruit juices. PubMed, National Library of Medicine. [Link]

  • HPLC Standards. Biocompare. [Link]

  • Certificate of analysis: 1-Iodo-3,5-bis(trifluoromethyl)benzene, 97+%. Alfa Aesar. [Link]

  • Certificate of analysis: 1-Iodo-4-(trifluoromethoxy)benzene, 98%. Thermo Fisher Scientific. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Quantitative & Qualitative HPLC. ResearchGate. [Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. [Link]

  • [BIS(TRIFLUOROACETOXY)IODO]p-NITROBENZENE AND [BIS(TRIFLUOROACETOXY)IODO]PENTAFLUOROBENZENE AS LEAD REAGENTS FOR THE DIRECT RING. HETEROCYCLES, Vol. 99, No. 1, 2019. [Link]

  • 1-Iodo-3-(Trifluoromethoxy)Benzene 98.0%(GC). PureSynth. [Link]

  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the synthesis of organic compounds.
  • iodobenzene. Organic Syntheses Procedure. [Link]

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  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene. PubChem. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. National Institutes of Health. [Link]

  • Analytical methods for determining 1,3-dinitrobenzene and 1,3,5-trinitrobenzene in water and soil. Agency for Toxic Substances and Disease Registry. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC International. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]

  • Benzene, 1-nitro-3-(trifluoromethyl)-. NIST WebBook. [Link]

  • 1-Fluoro-3-iodo-5-nitrobenzene. Chem-Impex. [Link]

  • 1-Iodo-3-nitrobenzene. Haz-Map. [Link]

Sources

bioisosteric comparison of OCF3 vs CF3 in phenyl ring substituents

Bioisosteric Profiling: Trifluoromethoxy ( ) vs. Trifluoromethyl ( ) in Phenyl Ring Substituents

Executive Summary

In the optimization of lead compounds, the exchange between trifluoromethyl (


1

This guide moves beyond simple substitution to analyze the causality behind their performance differences. We define

inductive sink

lipophilic orthogonalist
Physicochemical Comparative Analysis

To make data-driven decisions, we must quantify the electronic and physical differences. The


23
Table 1: Comparative Physicochemical Metrics
PropertyTrifluoromethyl (

)
Trifluoromethoxy (

)
Implication for Drug Design
Hansch Lipophilicity (

)



is significantly "greasier," improving membrane permeability and BBB penetration.
Hammett




is a stronger electron-withdrawing group (EWG).

has a weaker EWG effect due to oxygen lone-pair resonance (+R).
Hammett



Inductive effects are similar in the meta position; divergence occurs primarily in para.
Molar Refractivity (MR)



is bulkier, requiring larger hydrophobic pockets.
Conformation Rotational RotorOrthogonal (

)

prefers to sit perpendicular to the phenyl ring;

rotates or twists based on sterics.

Data Interpretation: If your lead compound requires increased potency via hydrophobic interactions without significantly increasing electron withdrawal (which might lower the pKa of a basic center),


 is the superior choice. 
Conformational Dynamics: The "Rooster Comb" Effect

One of the most critical yet overlooked differences is conformational preference.

  • 
     (Methoxy):  Prefers to be coplanar  with the phenyl ring to maximize p-orbital overlap (resonance).
    
  • 
     (Trifluoromethoxy):  Adopts an orthogonal  conformation (twisted 
    
    
    relative to the ring plane).

Causality: This twist is driven by the anomeric effect (interaction between the oxygen lone pair and the low-lying




conformation_landscapecluster_0Planar Preferencecluster_1Orthogonal PreferenceOMeMethoxy (-OCH3)Coplanar (0°)Resonancep-π Conjugation(Strong)OMe->ResonanceStabilized byResonance->OMeFlat shapeOCF3Trifluoromethoxy (-OCF3)Orthogonal (~90°)AnomericAnomeric Effect(n(O) -> σ*(C-F))OCF3->AnomericDriven byStericSteric Repulsion(F vs ortho-H)OCF3->StericReinforced byAnomeric->OCF3Twisted shape

Figure 1: Conformational drivers distinguishing the planar methoxy group from the orthogonal trifluoromethoxy group.

Metabolic Stability & Toxicology

Both groups are metabolically robust, but they function differently in preventing metabolism.

  • 
    :  The C-F bond is the strongest single bond in organic chemistry (
    
    
    ). It blocks metabolic attack at the ipso carbon completely.
  • 
    :  The C-O bond here is shorter and stronger than in typical ethers due to the electronegativity of the fluorines. Unlike 
    
    
    , which suffers from rapid O-dealkylation by CYPs,
    
    
    is immune to O-dealkylation .

Toxicological Note: While generally stable, under extreme conditions (e.g., high-energy radical metabolism),



Experimental Protocol: Silver-Mediated Trifluoromethoxylation

Introducing



Objective: Late-stage introduction of

Standard:

Step-by-Step Protocol:

  • Reagents:

    • Substrate: Aryl stannane (

      
      ).
      
    • Reagent: Selectfluor (2 equiv).

    • Source:

      
       (Ruppert-Prakash reagent) + 
      
      
      .
    • Solvent: Acetone/Ether.

  • Mechanism:

    • 
       activates 
      
      
      to generate a
      
      
      species.
    • In the presence of Selectfluor (oxidant), this generates a

      
       radical equivalent or a 
      
      
      complex.
    • The aryl stannane undergoes transmetallation and reductive elimination to form

      
      .
      
  • Procedure:

    • In a glovebox, mix

      
       (2 equiv) and Selectfluor (2 equiv) in acetone.
      
    • Add

      
       (2 equiv) slowly at 
      
      
      . Stir for 20 min to generate the active "
      
      
      " species.
    • Add the Aryl Stannane (1 equiv).

    • Warm to Room Temperature and stir for 4-12 hours.

    • Validation: Monitor disappearance of stannane by TLC. Confirm product by

      
       NMR (Look for singlet around 
      
      
      ).
Decision Framework: When to Swap?

Use this logic flow to determine the correct substituent for your lead optimization.

decision_treeStartLead Optimization:Modifying Phenyl RingQ1Is the molecule too polar(Low LogP)?Start->Q1Q2Is the para-positionmetabolically labile?Q1->Q2NoResult_OCF3Select -OCF3(Lipophilicity Boost + Orthogonal)Q1->Result_OCF3Yes (Need Max Lipophilicity)Q3Does the pocket requirea twist/non-planar fit?Q2->Q3YesResult_FSelect -F(Minimal Steric Impact)Q2->Result_FNoQ3->Result_OCF3Yes (Orthogonal)Result_CF3Select -CF3(Strong EWG + Metabolic Block)Q3->Result_CF3No (Rotational/Bulk only)

Figure 2: Decision matrix for selecting between fluoro-substituents based on ADME and structural needs.

References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Manteau, B., et al. (2010). The "Unique" Conformational Preference of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 49(36), 6415-6419.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ngai, M. Y., et al. (2011). Access to Aryl Trifluoromethyl Ethers via Silver-Mediated Oxidative Trifluoromethoxylation.[4] Organic Letters, 13(21), 5834–5837. (Source for Synthetic Protocol).

×

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